molecular formula C8H11BO3 B1586407 3-Ethoxyphenylboronic acid CAS No. 90555-66-1

3-Ethoxyphenylboronic acid

Cat. No.: B1586407
CAS No.: 90555-66-1
M. Wt: 165.98 g/mol
InChI Key: CHCWUTJYLUBETR-UHFFFAOYSA-N
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Description

3-Ethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWUTJYLUBETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378775
Record name 3-Ethoxyphenylboronic acid
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Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90555-66-1
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
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Record name 3-Ethoxybenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-ethoxyphenylboronic acid, a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern cross-coupling chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming methodology has revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] this compound, with its meta-substituted ethoxy group, offers a unique combination of steric and electronic properties, making it a valuable synthon for introducing this specific moiety into complex molecular architectures. Its application in the synthesis of bioactive molecules underscores the importance of reliable and well-characterized methods for its preparation.[3][4]

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound is most commonly achieved through two principal organometallic routes: the lithiation-borylation of 3-bromo-phenetole and the Grignard reaction. The choice between these methods often depends on laboratory resources, desired scale, and tolerance to specific reaction conditions.

Synthesis via Directed ortho-Metalation (DoM) and Borylation

The lithiation-borylation pathway offers a direct and efficient route to this compound, starting from the commercially available 3-bromo-phenetole. This method relies on a lithium-halogen exchange reaction, a robust transformation for the generation of aryllithium species.[7]

Caption: Lithiation-borylation of 3-bromo-phenetole to yield this compound.

Safety First: This procedure involves pyrophoric (n-butyllithium) and flammable reagents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.

  • Reagent Addition: The flask is charged with 3-bromo-phenetole (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents, typically a 1.6 M solution in hexanes) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours and then warmed to room temperature overnight.

  • Quench and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Low Temperature (-78 °C): The lithium-halogen exchange is a rapid and exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as the deprotonation of the solvent or reaction with other functional groups.[8]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. The use of flame-dried glassware and anhydrous solvents is essential to prevent quenching of the aryllithium intermediate.

  • Inert Atmosphere: n-Butyllithium is pyrophoric and reacts vigorously with oxygen. An inert atmosphere of argon or nitrogen is necessary to handle this reagent safely and effectively.

  • Triisopropyl Borate: This electrophile is chosen for its good reactivity with the aryllithium species and the relative ease of hydrolysis of the resulting boronate ester to the desired boronic acid.

Synthesis via the Grignard Reaction

The Grignard reaction provides a classic and scalable alternative for the synthesis of this compound. This method involves the formation of an organomagnesium halide (Grignard reagent) from 3-bromo-phenetole, which then reacts with a boron-containing electrophile.[9][10]

Caption: Synthesis of this compound via the Grignard reaction.

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator). A solution of 3-bromo-phenetole (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours.

  • Quench and Workup: The reaction is carefully quenched by the slow addition of cold aqueous hydrochloric acid (2 M). The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Magnesium Activation: The iodine crystal helps to activate the surface of the magnesium turnings by removing the passivating oxide layer, thus facilitating the initiation of the Grignard reaction.[9]

  • Anhydrous THF: Diethyl ether or THF are the solvents of choice for Grignard reactions as they are aprotic and effectively solvate the magnesium species. Anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.

  • Trimethyl Borate: Similar to the lithiation route, trimethyl borate serves as an efficient boron electrophile.

Purification: Isolating the Crystalline Product

Crude this compound often contains impurities such as the corresponding boroxine (a cyclic anhydride) and debrominated starting material. Recrystallization is a highly effective method for obtaining the pure, crystalline product.[11][12][13][14][15]

Recrystallization Protocol:
  • Solvent Selection: A suitable solvent system for the recrystallization of arylboronic acids is typically a mixture of a polar and a non-polar solvent. A common choice is a mixture of water and a water-miscible organic solvent like acetone or a mixture of an ether and a hydrocarbon like diethyl ether/hexane.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent mixture.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization: Unveiling the Molecular Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterValue
Molecular Formula C₈H₁₁BO₃[16][17]
Molecular Weight 165.99 g/mol [16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound. The chemical shifts are influenced by the electronic environment of the nuclei.[18][19]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4-7.6m2HAr-H
~7.2-7.3t1HAr-H
~6.9-7.0d1HAr-H
~4.1q2H-OCH₂ CH₃
~1.4t3H-OCH₂CH₃
~5.0-6.0br s2H-B(OH )₂

Note: The broad singlet for the -B(OH)₂ protons is characteristic and its chemical shift can vary depending on the solvent and concentration.

Chemical Shift (ppm)Assignment
~158Ar-C -O
~135Ar-C -B
~129Ar-C H
~122Ar-C H
~118Ar-C H
~115Ar-C H
~63-OCH₂ CH₃
~15-OCH₂CH₃

Note: The carbon atom attached to the boron can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[21][22]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3500-3200 (broad)O-H stretchB-OH
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (-CH₂-, -CH₃)
~1600, ~1475C=C stretchAromatic ring
~1350-1300B-O stretchB-O
~1250C-O stretchAryl ether
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

  • [M-H]⁻: m/z 165.07

  • [M+Na]⁺: m/z 189.07

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

This compound is a valuable building block in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction.[2][23][24] This reaction enables the formation of a carbon-carbon bond between the 3-ethoxyphenyl moiety and various aryl or heteroaryl halides, leading to the synthesis of complex biaryl structures that are often the core of pharmacologically active molecules.[3][4][5]

General Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The ethoxy group at the meta position can influence the pharmacokinetic properties of a drug molecule, such as its solubility, metabolic stability, and receptor binding affinity. Therefore, the ability to readily incorporate the 3-ethoxyphenyl group is of significant interest to medicinal chemists.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic routes and the nuances of purification and characterization, researchers can confidently prepare and utilize this valuable building block in their synthetic endeavors. The robust and versatile nature of this compound, particularly in the context of Suzuki-Miyaura cross-coupling, ensures its continued importance in the discovery and development of new chemical entities with potential therapeutic applications.

References

An In-Depth Technical Guide to 3-Ethoxyphenylboronic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will delve into its fundamental molecular characteristics, its pivotal role in carbon-carbon bond formation, and provide a field-proven experimental protocol for its application.

Molecular Identity and Physicochemical Profile

This compound, also known as 3-ethoxybenzeneboronic acid, is an organoboron compound widely utilized as a building block in synthetic chemistry.[1][2][3] Its structure features a phenyl ring substituted with an ethoxy group at the meta-position and a boronic acid functional group. This specific arrangement of functional groups dictates its reactivity and utility, particularly in metal-catalyzed cross-coupling reactions.

Molecular Structure

Caption: 2D structure of this compound.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing critical data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 90555-66-1[1][2][4]
Molecular Formula C₈H₁₁BO₃[1][2][5]
Molecular Weight 165.98 g/mol [1][2][6]
Appearance White to off-white crystalline powder[2][7]
Melting Point 139-146 °C[2][6]
Boiling Point 328.3 ± 44.0 °C (Predicted)[2][6]
Density 1.13 ± 0.1 g/cm³ (Predicted)[2][6]
SMILES CCOC1=CC=CC(B(O)O)=C1[1]
Solubility Soluble in Methanol[2][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in research and development lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This Nobel Prize-winning reaction is one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[8][9][10]

Causality in Experimental Utility: The boronic acid moiety (-B(OH)₂) is crucial for the reaction's success. It readily undergoes transmetalation with a palladium(II) intermediate, a key step in the catalytic cycle. The ethoxy-substituted phenyl ring is thereby transferred to the palladium center before being coupled to an electrophilic partner (typically an aryl or vinyl halide/triflate). The mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of boron-containing byproducts make this methodology highly attractive for pharmaceutical and materials science applications.[10]

Catalytic Cycle Workflow

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The process is initiated by the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (R¹-X) pd0->oxidative_add pd_intermediate R¹-Pd(II)L₂-X oxidative_add->pd_intermediate transmetalation Transmetalation Ar-B(OH)₂ / Base pd_intermediate->transmetalation pd_biaryl R¹-Pd(II)L₂-Ar transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Regeneration product Product (R¹-Ar) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of 4-methoxy-3'-ethoxybiphenyl using this compound and 4-bromoanisole.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Toluene (solvent)

  • Water (co-solvent)

  • Reaction vessel (e.g., round-bottom flask) with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup (Inerting the System):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.

    • Assemble the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can deactivate the palladium catalyst.

    • Causality: The Pd(0) active catalyst is sensitive to oxidation. Removing oxygen is critical for achieving high catalytic turnover and preventing catalyst decomposition.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine to the flask.

    • Expertise: Palladium(II) acetate serves as a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and modulating its reactivity. An excess of ligand relative to the palladium source is used to prevent catalyst agglomeration and deactivation.

    • Add the solvent system, typically a 4:1 mixture of toluene and water.

    • Causality: Toluene is the primary organic solvent, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step.

  • Reaction Execution and Monitoring:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 85-95 °C).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute them, and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The reaction is complete upon the disappearance of the limiting starting material (this compound).

  • Workup and Isolation (Self-Validation):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove the inorganic base and other water-soluble impurities.

    • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure biaryl product.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

This compound is classified as an irritant and requires careful handling to ensure laboratory safety.[3]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

  • Precautions for Safe Handling:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11]

    • Avoid the formation of dust and aerosols. Use non-sparking tools.[4]

    • Wash hands thoroughly after handling.[7]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • For long-term stability, store under an inert gas atmosphere (Nitrogen or Argon) at 2-8°C.[2][6]

References

Solubility and stability of 3-Ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxyphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and materials science. Its utility, however, is intrinsically linked to its physicochemical properties—namely, its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This guide provides an in-depth analysis of these critical parameters. We will explore the theoretical underpinnings of its solubility profile, drawing parallels with well-studied parent compounds like phenylboronic acid, and present a robust experimental protocol for its empirical determination. Furthermore, this document dissects the key degradation pathways that affect arylboronic acids, including pH-dependent protodeboronation and oxidation, offering field-proven insights to mitigate these challenges. The methodologies and data presented herein are designed to empower researchers, scientists, and drug development professionals to optimize the handling, reaction conditions, and storage of this compound, thereby enhancing experimental reproducibility and success.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₈H₁₁BO₃, possesses a planar phenyl ring substituted with an electron-donating ethoxy group at the meta position and a boronic acid moiety [-B(OH)₂]. The boron atom is sp²-hybridized, featuring a vacant p-orbital, which confers its character as a mild Lewis acid[1]. This structure dictates its interactions with solvents and its susceptibility to specific chemical transformations.

The presence of the hydroxyl groups on the boron atom allows for hydrogen bonding, contributing to its solubility in polar solvents. However, a significant characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines[2][3]. This equilibrium between the monomeric acid and the boroxine can complicate solubility and melting point measurements, as commercial samples often exist as a mixture of both forms[2][4].

Solubility Profile of this compound

A precise understanding of solubility is paramount for designing homogeneous reaction mixtures, developing effective purification strategies, and preparing stock solutions.

Theoretical Considerations and Solvent Selection

While specific quantitative solubility data for this compound is not extensively published, we can extrapolate from studies on phenylboronic acid and its substituted analogues[5]. The principle of "like dissolves like" is a primary guide.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with the -B(OH)₂ group.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, Dioxane): High solubility is anticipated in ethers and ketones[2][3][6]. These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected. Phenylboronic acid is poorly soluble in hexanes and carbon tetrachloride[1][5].

  • Aqueous Solubility: The solubility of arylboronic acids in water is generally low[3][7].

The ethoxy group on the phenyl ring increases the lipophilicity of the molecule compared to phenylboronic acid, which may slightly decrease its solubility in highly polar solvents like water and increase it in less polar organic solvents.

Quantitative Solubility Data (Reference)

The following table summarizes solubility data for the parent compound, phenylboronic acid, to serve as a foundational reference point for experimental design.

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
AcetoneHighData not readily available
DioxaneHighData not readily available
Diethyl EtherSolubleData not readily available
ChloroformModerate~0.02[2][6]
MethylcyclohexaneVery Low~0.0001[2][6]
WaterLow10 g/L (20 °C)[1]
Experimental Protocol: Dynamic Method for Solubility Determination

To obtain precise, quantitative solubility data, the dynamic method is a reliable approach that involves monitoring the dissolution of a solid upon a controlled temperature ramp[5][8].

Causality Behind Experimental Choices: The dynamic method is preferred over static methods for boronic acids because it minimizes the impact of the slow equilibrium between the acid and its boroxine anhydride. By observing the precise temperature of complete dissolution for a known concentration, a full solubility curve can be generated efficiently and reproducibly.

Protocol:

  • Sample Preparation: Accurately weigh a specific mass of this compound and the desired solvent into a jacketed glass vessel to create a mixture of known concentration.

  • Apparatus Setup: Place the vessel in a circulating thermostat bath equipped with a magnetic stirrer. Insert a calibrated temperature probe and a turbidity sensor (or use visual observation against a light source).

  • Heating and Equilibration: Begin vigorous stirring. Increase the temperature of the thermostat bath at a slow, constant rate (e.g., 0.2 °C/min) to ensure the system remains close to thermal equilibrium.

  • Dissolution Point Determination: Record the temperature at which the last solid particles visually disappear and the solution becomes perfectly clear. This is the dissolution temperature for that specific concentration.

  • Data Collection: Repeat steps 1-4 for several different concentrations to collect multiple data points.

  • Solubility Curve Generation: Plot the dissolution temperature (°C or K) versus the mole fraction (x) of the solute to generate the solubility curve.

Self-Validation: The protocol's integrity is maintained by ensuring a slow heating rate, vigorous stirring to prevent localized supersaturation, and using a calibrated temperature probe. Repeating measurements for a given concentration ensures reproducibility.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Add known mass of solvent prep1->prep2 prep3 Seal vessel prep2->prep3 meas1 Place in temperature- controlled bath prep3->meas1 meas2 Start vigorous stirring meas1->meas2 meas3 Increase temperature at a slow, constant rate meas2->meas3 meas4 Monitor solution turbidity meas3->meas4 meas5 Record temperature of complete dissolution meas4->meas5 an1 Repeat for multiple concentrations meas5->an1 an2 Plot Temperature vs. Concentration an1->an2 an3 Generate Solubility Curve an2->an3 caption Workflow for Dynamic Solubility Determination

Caption: Workflow for Dynamic Solubility Determination.

Stability Profile of this compound

Arylboronic acids are generally stable compounds but are susceptible to degradation via specific pathways, primarily protodeboronation and oxidation. Understanding these pathways is crucial for optimizing reaction yields and ensuring long-term storage stability.

pH-Dependent Stability and Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃)[9]. This process is highly dependent on pH because the pH dictates the speciation of the boronic acid[9][10].

  • Acidic Conditions (pH < pKa): The neutral boronic acid form, ArB(OH)₂, is dominant. Protodeboronation can occur but is often slower than under basic conditions.

  • Neutral/Basic Conditions (pH ≈ pKa and above): The boronic acid equilibrates with its anionic tetrahedral boronate form, ArB(OH)₃⁻. This boronate species is generally more susceptible to protodeboronation[9][11]. The reaction rate is often fastest under moderately basic conditions, which are common in Suzuki-Miyaura couplings[10].

  • Strongly Basic Conditions: While the boronate form is dominant, the rate of protodeboronation may decrease at very high pH for some substrates.

The pKa of phenylboronic acid is 8.83[1]. The electron-donating ethoxy group at the meta-position of this compound is expected to have a minor effect on the pKa. Kinetic studies have revealed multiple pathways for protodeboronation depending on the specific pH and substrate[9][10].

Degradation Pathway Diagram:

G Acid Ar-B(OH)₂ (Neutral Boronic Acid) Base Ar-B(OH)₃⁻ (Anionic Boronate) Acid->Base + OH⁻ Product Ar-H (Protodeboronation Product) Acid->Product H₂O (Minor Pathway) Base->Acid + H⁺ Base->Product H₂O (Major Pathway) caption pH-Dependent Protodeboronation Pathways

Caption: pH-Dependent Protodeboronation Pathways.

Oxidative Stability

Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide, to yield the corresponding phenol[12][13]. This can be a significant degradation pathway during synthesis, workup, or storage if exposed to air and light, especially in the presence of trace metal impurities.

The mechanism involves the attack of an oxidant on the boronic acid or boronate, leading to the cleavage of the C-B bond and the formation of a C-O bond[14].

Mitigation Strategy: To minimize oxidative degradation, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and use degassed solvents for reactions when possible. The use of antioxidants is generally not recommended as some, like ascorbate, have been observed to accelerate degradation under certain conditions[13].

Oxidative Degradation Pathway:

G Start 3-EtO-Ph-B(OH)₂ Oxidant [O] e.g., H₂O₂ Product 3-EtO-Ph-OH (3-Ethoxyphenol) Start->Product Oxidative C-B Cleavage Byproduct B(OH)₃

Caption: General Oxidative Degradation Pathway.

Thermal Stability & Handling

As previously mentioned, boronic acids can dehydrate to form boroxines upon heating[2]. This is not typically a degradation pathway in the sense of irreversible decomposition but an equilibrium that can affect physical properties. For handling and storage:

  • Storage: Store in a cool, dry place, preferably under an inert atmosphere, to minimize both oxidative degradation and hydration/dehydration cycles. A storage temperature of -20°C is often recommended by suppliers.

  • Handling: Avoid prolonged exposure to atmospheric moisture and air. When weighing and handling, work efficiently to minimize contact with the ambient environment. For sensitive applications, handling in a glovebox is ideal[15].

Protocol: Assessment of Chemical Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under specific stress conditions (e.g., pH, temperature, oxidative).

Causality Behind Experimental Choices: HPLC is the method of choice due to its high resolution, sensitivity, and ability to separate the parent compound from its potential degradants (e.g., the protodeboronated arene or the oxidized phenol). A time-course study allows for the determination of degradation kinetics.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • pH Study: In separate vials, dilute the stock solution into a series of aqueous buffers of varying pH (e.g., pH 2, 5, 7, 9, 12).

    • Oxidative Study: To a buffered solution (e.g., pH 7.4), add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Study: Incubate vials of the buffered solutions at different temperatures (e.g., 4°C, 25°C, 50°C).

  • Time-Point Sampling: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., by adding a reducing agent for the oxidative study or by immediate dilution and freezing).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~254 nm).

    • Quantification: Inject the samples and integrate the peak area of the parent compound.

  • Data Analysis: Plot the percentage of remaining this compound versus time for each condition. From this data, degradation rates and half-lives can be calculated.

Self-Validation: A t=0 sample serves as the baseline. The use of validated reference standards for the parent compound and potential degradants (if available) ensures peak identity and accurate quantification. The mass balance (sum of parent and degradant peaks) should remain constant, confirming no other degradation pathways are significant.

Conclusion

This compound is a valuable reagent whose successful application hinges on a nuanced understanding of its solubility and stability. Its solubility is highest in polar organic solvents, a property that can be quantitatively mapped using the dynamic method protocol provided. The primary stability concerns are pH-dependent protodeboronation and oxidation, both of which can be mitigated through careful control of reaction conditions and proper storage under an inert, dry atmosphere. By applying the principles and methodologies outlined in this guide, researchers can significantly improve the reliability and outcome of their synthetic endeavors involving this important building block.

References

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Risks of Arylboronic Acids

3-Ethoxyphenylboronic acid (CAS No. 90555-66-1) belongs to the versatile class of arylboronic acids, which are indispensable reagents in modern organic synthesis.[1][2] Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The ethoxy group at the meta-position of the phenyl ring modifies the electronic properties and steric profile of the molecule, offering unique reactivity and solubility characteristics for drug development professionals exploring new chemical entities.

However, the utility of this compound is counterbalanced by potential health and safety hazards that necessitate a robust and informed handling protocol.[3] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety procedures. Our objective is to foster a culture of safety that is not merely procedural, but is rooted in a comprehensive understanding of the chemical's properties and potential interactions.

Section 1: Hazard Identification and Risk Profile

Understanding the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with direct contact and inhalation.[3]

GHS Classification and Associated Hazards:

Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation.[3][4]ChemicalBook, TCI Chemicals
Eye Irritation2H319: Causes serious eye irritation.[3][4]ChemicalBook, TCI Chemicals
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3]ChemicalBook

The causality behind these classifications is linked to the acidic nature of the boronic acid functional group and the compound's physical form as a fine solid or powder.

  • Skin and Eye Irritation: Boronic acids can act as irritants upon contact with mucosal surfaces and skin. The mechanism is not fully elucidated but is likely related to their Lewis acidic nature and ability to interact with biological nucleophiles in tissues, leading to an inflammatory response. The fine, dusty nature of the solid compound increases the likelihood of contact.

  • Respiratory Irritation: As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring).[5] Inhalation of these fine particles can lead to mechanical and chemical irritation of the respiratory tract, from the nasal passages to the lungs.[3]

It is critical to note that for many boronic acids, including this specific compound, a comprehensive toxicological profile has not been fully investigated.[6] This data gap necessitates the adoption of the precautionary principle, where handling procedures are designed to minimize all potential routes of exposure.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

To ensure a self-validating system of safety, we must implement the hierarchy of controls. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) considered the last line of defense.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound cluster_details Elimination Elimination (Not Feasible) Substitution Substitution (Evaluate Project Needs) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) Engineering_Details • Fume Hood • Ventilated Enclosure Engineering->Engineering_Details PPE Personal Protective Equipment (PPE) (Final Barrier) Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Administrative->Admin_Details PPE_Details • Safety Goggles/Face Shield • Nitrile Gloves • Lab Coat PPE->PPE_Details

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through engineering controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is to capture any generated dust at the source, preventing it from entering the breathing zone of the operator and the general laboratory environment.[5]

  • Ventilated Enclosures: For procedures requiring manipulation of the solid, a ventilated balance enclosure or glove box provides an even higher level of containment.

Administrative Controls: Standardizing Safe Practices

Administrative controls are the protocols and procedures that define safe work habits.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available. This document should cover every step from retrieval from storage to disposal of waste.

  • Designated Areas: Clearly define the specific area within the lab (e.g., a particular fume hood) where this compound will be handled. This prevents cross-contamination of other workspaces.

  • Training: All personnel must be trained on the specific hazards of this compound and the details of the SOP before they are permitted to handle it.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is used in conjunction with, not as a substitute for, engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[5][6] Given the irritant nature of the dust, a full-face shield should be worn over the goggles during weighing and transfer operations.

  • Skin Protection: Impervious gloves, such as nitrile gloves, must be worn.[5][7] It is crucial to inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] A buttoned lab coat must be worn to protect street clothes and skin.

  • Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8]

Section 3: Step-by-Step Experimental Protocols

Safe Handling and Storage Protocol
  • Preparation: Before retrieving the compound, ensure the designated fume hood is clean, uncluttered, and functioning correctly. Don all required PPE (lab coat, goggles, gloves).

  • Retrieval: Transport the container in a secondary containment vessel (e.g., a plastic tub) from the storage location to the fume hood.

  • Weighing and Transfer:

    • Perform all manipulations deep within the fume hood.

    • Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

    • Close the primary container immediately after dispensing the required amount.[5][6]

  • Dissolution: If dissolving the solid, add the solvent to the vessel containing the boronic acid slowly to minimize splashing and aerosolization.

  • Cleanup: Clean the spatula and work surface with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9] The rationale for this segregation is that boronic acids can undergo vigorous or exothermic reactions with these substances.

Emergency Response Protocol: Accidental Exposure

Rapid and correct response to an exposure is critical to minimizing harm.

Exposure_Response_Workflow cluster_workflow Accidental Exposure Response Workflow Start Exposure Event Occurs Route Identify Exposure Route Start->Route Inhalation Inhalation Route->Inhalation Breathing Skin Skin Contact Route->Skin Touch Eye Eye Contact Route->Eye Splash Action_Inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for 15 min. 3. Seek medical attention if irritation persists. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with water for 15 min. 2. Remove contact lenses, if present. 3. Seek immediate medical attention. Eye->Action_Eye Report Report Incident to Supervisor Action_Inhale->Report Action_Skin->Report Action_Eye->Report

Caption: Workflow for Responding to an Exposure Event.

  • Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or ceases, trained personnel should provide artificial respiration or oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] If skin irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill and Waste Disposal Protocol
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[6][9]

    • Clean the spill area with a damp cloth and decontaminate.

  • Waste Disposal:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8] Do not allow the product to enter drains.[8]

Conclusion: A Commitment to Scientific Integrity and Safety

This compound is a powerful tool in the arsenal of the modern synthetic chemist. However, its safe and effective use demands more than just procedural compliance. It requires a deep-seated understanding of its chemical nature, its potential hazards, and the scientific principles that underpin the protocols for its safe handling. By adopting a proactive safety framework based on the hierarchy of controls and by preparing for potential emergencies, researchers can mitigate the risks and harness the full potential of this valuable reagent. This commitment to safety is an integral part of scientific integrity and excellence.

References

A Technical Guide to 3-Ethoxyphenylboronic Acid: Commercial Availability, Purity Assessment, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Ethoxyphenylboronic Acid in Modern Chemistry

This compound (CAS No. 90555-66-1) has emerged as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with exceptional precision. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the commercial availability, purity specifications, and analytical methodologies pertinent to this compound. Furthermore, it will delve into its applications, offering insights into its role in the synthesis of complex molecules.

I. Commercial Landscape: Sourcing and Specifications

This compound is readily available from a multitude of fine chemical suppliers. The material is typically offered in research-grade quantities, with purities generally meeting or exceeding 97%. It is crucial for researchers to scrutinize the specifications provided by suppliers, as the nature and level of impurities can significantly impact the outcome of sensitive synthetic transformations.

Table 1: Commercial Availability and Typical Specifications of this compound

SupplierProduct NumberStated PurityPhysical FormStorage Conditions
Sigma-Aldrich441635≥97%White to off-white powder2-8°C, under inert gas
ChemSceneCS-W002602≥97%Crystalline PowderRoom temperature
Matrix Scientific035521Not specifiedPowder0°C
TCI ChemicalsE0724>97.0% (T)White to light yellow powder/crystal2-8°C, under inert gas

It is important to note that product literature from various suppliers, including ChemScene and TCI Chemicals, often indicates that this compound "contains varying amounts of Anhydride"[1]. This anhydride, a cyclic trimer known as a boroxine, is the most common impurity and is formed through the dehydration of the boronic acid.

II. The Purity Challenge: Understanding and Identifying Impurities

The efficacy of this compound in synthetic applications is intrinsically linked to its purity. The presence of impurities can lead to diminished reaction yields, the formation of unwanted byproducts, and complications in product purification.

The Boroxine Impurity: A Dehydration Product

The primary impurity associated with this compound is its corresponding cyclic anhydride, triphenoxyboroxine. This trimer is formed through the intermolecular dehydration of three boronic acid molecules. The equilibrium between the boronic acid and its boroxine is influenced by factors such as temperature, solvent, and the presence of water.

G cluster_0 Equilibrium between this compound and its Boroxine 3_Boronic_Acid 3 x this compound Boroxine Triphenoxyboroxine 3_Boronic_Acid->Boroxine Dehydration (-3 H₂O) Boroxine->3_Boronic_Acid Hydrolysis (+3 H₂O) 3_H2O 3 x H₂O

Caption: Dehydration-hydrolysis equilibrium of this compound.

Process-Related Impurities

The synthesis of this compound typically involves the reaction of a Grignard or organolithium reagent, formed from 3-bromo- or 3-iodoethoxybenzene, with a trialkyl borate ester, followed by acidic hydrolysis. Potential impurities from this process include:

  • Starting materials: Unreacted 3-haloethoxybenzene.

  • Homocoupling byproducts: Biphenyls formed from the coupling of the organometallic intermediate.

  • Inorganic salts: Resulting from the workup procedure.

III. Analytical Methodologies for Purity Determination

A robust analytical strategy is essential for the quality control of this compound. The two most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: Provides information on the proton environment in the molecule. The presence of the boroxine can be inferred from the appearance of a second set of aromatic signals, often with broader line shapes. To obtain a clean spectrum of the monomeric boronic acid, the sample can be dissolved in a deuterated solvent containing a small amount of D₂O or in deuterated methanol, which shifts the equilibrium towards the acid form[2].

  • ¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom and can readily distinguish between the sp²-hybridized boron in the boronic acid and the boroxine.

  • Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and precise determination of the absolute purity of this compound without the need for a reference standard of the analyte itself.

Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). For quantitative analysis, add a known amount of a certified internal standard.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Utilize a standard single-pulse experiment. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals corresponding to the aromatic and ethoxy protons of this compound. Compare the integrals to that of the internal standard for purity calculation in qNMR. The presence of additional aromatic signals may indicate the boroxine impurity.

G cluster_workflow NMR Purity Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acq Data Acquisition (¹H NMR Spectroscopy) Sample_Prep->Data_Acq Data_Proc Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Data_Proc Analysis Spectral Analysis (Integration and Purity Calculation) Data_Proc->Analysis G cluster_suzuki Suzuki-Miyaura Coupling Application Reactant_A Brominated Heterocycle Product Biaryl Product (Kinase Inhibitor Intermediate) Reactant_A->Product Reactant_B This compound Reactant_B->Product Catalyst Pd(dppf)Cl₂ / Na₂CO₃ Catalyst->Product

References

The Versatility of 3-Ethoxyphenylboronic Acid: A Synthetic Workhorse in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Arylboronic Acids

In the landscape of modern organic synthesis, arylboronic acids have emerged as indispensable building blocks, largely due to their remarkable versatility and stability.[1] Their prominence is intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds.[2] Among the vast portfolio of commercially available arylboronic acids, 3-Ethoxyphenylboronic acid stands out as a particularly useful reagent, offering a unique combination of steric and electronic properties that make it a valuable asset in the synthesis of complex organic molecules, with significant applications in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and its pivotal role as a synthetic intermediate in drug discovery and development.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid that is generally stable under ambient conditions, rendering it amenable to storage and handling in a typical laboratory setting. As with most boronic acids, it may exist in equilibrium with its anhydride form (a trimeric boroxine).[1]

PropertyValueReference
CAS Number 90555-66-1[1]
Molecular Formula C₈H₁₁BO₃[1]
Molecular Weight 165.98 g/mol [1]
Melting Point 139-146 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, THF, and other common organic solvents.

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Approach

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic hydrolysis.[5][6][7][8] The following protocol is adapted from a reliable procedure for the synthesis of the closely related 3-methoxyphenylboronic acid and is expected to provide this compound in good yield.[9]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A plausible synthetic route to this compound.

Materials:

  • 1-Bromo-3-ethoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxybenzene (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[9]

  • To the aryllithium species, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.[9]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[9]

  • Quench the reaction by the slow addition of 1 M HCl. Continue stirring for 15 hours at room temperature.[9]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Wash the resulting crude solid with heptane to afford this compound.[9]

Rationale: The low temperature is crucial to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source, and the subsequent acidic workup hydrolyzes the resulting borate ester to the desired boronic acid.

Core Applications in Cross-Coupling Reactions

This compound is a premier coupling partner in two of the most powerful C-C and C-heteroatom bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a robust method for the synthesis of biaryls, polyenes, and styrenes.[2][10][11]

Mechanism Overview:

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'      L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product ar_x Ar-X ar_x->oxidative_addition ar_b Ar'-B(OH)₂ ar_b->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Ethoxy-4'-methoxybiphenyl

This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium phosphate (2.0 equiv).[12]

  • Add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).[12]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-ethoxy-4'-methoxybiphenyl.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as PCy₃ is highly effective for coupling aryl bromides. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[12]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Potassium phosphate is a commonly used base that is effective in many Suzuki-Miyaura couplings.[12]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.

The Chan-Lam Coupling: Constructing C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[13][14] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air.[13][15]

Mechanism Overview:

Chan_Lam_Mechanism cu2 Cu(II) transmetalation Transmetalation cu2->transmetalation ar_cu2 Ar-Cu(II) transmetalation->ar_cu2 coordination Coordination ar_cu2->coordination ar_cu2_nu Ar-Cu(II)-NuH coordination->ar_cu2_nu oxidation Oxidation (O₂) ar_cu2_nu->oxidation ar_cu3_nu Ar-Cu(III)-Nu oxidation->ar_cu3_nu reductive_elimination Reductive Elimination ar_cu3_nu->reductive_elimination product Ar-Nu reductive_elimination->product cu1 Cu(I) reductive_elimination->cu1 cu1->cu2 Re-oxidation ar_b Ar-B(OH)₂ ar_b->transmetalation nu_h Nu-H (Amine/Alcohol) nu_h->coordination

A proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: Synthesis of N-(3-Ethoxyphenyl)morpholine

This protocol outlines a representative Chan-Lam N-arylation using this compound and morpholine.

Materials:

  • This compound

  • Morpholine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Activated molecular sieves (optional)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 equiv), morpholine (1.2 equiv), and copper(II) acetate (1.0 equiv).[10]

  • If desired, add activated molecular sieves to ensure anhydrous conditions.

  • Add the solvent (DCM or MeCN) followed by the base (pyridine or Et₃N, 2.0 equiv).[10]

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to 48 hours.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-ethoxyphenyl)morpholine.

Rationale for Experimental Choices:

  • Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings. In some cases, a stoichiometric amount is used, while in others, catalytic amounts are sufficient with an external oxidant.[13][15]

  • Base: A base such as pyridine or triethylamine is often employed to facilitate the reaction, likely by deprotonating the amine or alcohol and promoting ligand exchange at the copper center.[10]

  • Solvent and Atmosphere: The ability to run the reaction open to the air is a significant advantage, as oxygen from the atmosphere can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[10][13][15]

Role in Drug Discovery and Development

Arylboronic acids are crucial building blocks in the synthesis of bioactive molecules.[4][16] The introduction of the 3-ethoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with its biological target.[17] While specific blockbuster drugs containing the this compound precursor are not prominently in the public domain, this building block and its analogs are widely used in the construction of compound libraries for high-throughput screening in the early stages of drug discovery.[4] The Suzuki-Miyaura and Chan-Lam couplings, for which this compound is an excellent substrate, are routinely employed in medicinal chemistry to rapidly generate analogs of lead compounds for structure-activity relationship (SAR) studies.[18][16]

Conclusion

This compound is a versatile and valuable synthetic building block with a well-established role in modern organic chemistry. Its stability, commercial availability, and reactivity in key cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient and innovative design and synthesis of novel compounds with potential applications in medicine and materials science.

References

Methodological & Application

The Suzuki-Miyaura Cross-Coupling of 3-Ethoxyphenylboronic Acid with Aryl Halides: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption.[2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-ethoxyphenylboronic acid with aryl halides. The 3-ethoxyphenyl moiety is a common feature in biologically active molecules, and its incorporation into novel scaffolds is of significant interest to researchers in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step. The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent system employed.

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the catalytically active palladium(0) species.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)(L2)-X Ar-Pd(II)(L₂) -X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L₂) -Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Ar-Pd(II)(L2)-Ar'->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Ar-Pd(II)(L2)-X BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Reaction Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.

ComponentOptions & ConsiderationsRationale
Palladium Catalyst Pd(PPh₃)₄: A common and effective catalyst, though it can be sensitive to air.[3] Pd(dppf)Cl₂: An air-stable catalyst that is often highly effective for a broad range of substrates.[4] Pd₂(dba)₃ with a phosphine ligand: Allows for the use of specialized, bulky, and electron-rich ligands that can enhance catalytic activity.[5]The choice of catalyst and ligand influences the rate of oxidative addition and reductive elimination. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Base K₂CO₃: A moderately strong and commonly used base.[6] K₃PO₄: A stronger base that can be effective in more challenging couplings.[7] Cs₂CO₃: A strong base often used for difficult substrates or when milder bases fail.[8]The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Dioxane/Water: A common and effective solvent system for many Suzuki couplings.[9][10] Toluene/Ethanol/Water: Another widely used biphasic system. DMF or Acetonitrile: Polar aprotic solvents that can be beneficial for certain substrates.The solvent must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

This protocol provides a reliable method for the synthesis of 2-(3-ethoxyphenyl)pyridine.

Materials:

  • This compound (1.2 mmol)

  • 2-Bromopyridine (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-ethoxyphenyl)pyridine.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Microwave-Assisted Protocol: An Accelerated Approach

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[8][10]

Materials:

  • This compound (1.2 mmol)

  • 2-Bromopyridine (1.0 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Ethanol/Water (4:1:1, 5 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, 2-bromopyridine, cesium carbonate, and the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120-140 °C for 10-30 minutes.

  • After cooling, perform the workup and purification as described in the conventional heating protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, insufficient degassing (oxygen contamination), impure reagents, incorrect base or solvent.Use a fresh batch of catalyst. Ensure thorough degassing of solvents and reaction vessel.[11] Verify the purity of starting materials. Screen different bases and solvent systems.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.Rigorously exclude oxygen from the reaction. Use a Pd(0) catalyst or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.
Protodeboronation Presence of water and a strong base, especially with electron-rich boronic acids.Use anhydrous conditions if possible. Employ a milder base such as KF or K₂CO₃.[11]
Incomplete Reaction Insufficient heating, catalyst deactivation, steric hindrance.Increase the reaction temperature or switch to microwave heating. Use a more robust catalyst system with bulky, electron-rich ligands. Increase the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol provided herein for the coupling of this compound with aryl halides serves as a robust starting point for researchers. A thorough understanding of the reaction mechanism and the role of each component is essential for successful optimization and troubleshooting. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert reaction environment, high yields of the desired products can be reliably achieved. The advent of microwave-assisted synthesis offers a significant advantage in accelerating these transformations, further enhancing the utility of this indispensable reaction in the pursuit of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Chan-Lam Coupling of 3-Ethoxyphenylboronic Acid with Amines and Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chan-Lam Coupling in Modern Synthesis

The formation of carbon-heteroatom bonds, particularly C-N and C-O linkages, is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Among the array of methodologies developed for this purpose, the Chan-Lam coupling has emerged as a uniquely powerful and versatile tool.[1][4] This copper-catalyzed cross-coupling reaction facilitates the union of arylboronic acids with a diverse range of N-H and O-H containing nucleophiles, including amines, phenols, amides, and carbamates.[5][6]

A significant advantage of the Chan-Lam coupling over palladium-catalyzed alternatives, such as the Buchwald-Hartwig amination, lies in its operational simplicity and milder reaction conditions.[1][4] Often conducted at room temperature and open to the atmosphere, it obviates the need for stringent anaerobic conditions and expensive, air-sensitive ligands.[6] The use of copper, an earth-abundant and inexpensive metal, further enhances its appeal from both an economic and sustainability perspective.[4]

This application note provides an in-depth guide to the practical application of the Chan-Lam coupling, with a specific focus on the use of 3-ethoxyphenylboronic acid as the arylating agent. As an electron-rich boronic acid, this compound often exhibits enhanced reactivity in this transformation.[7] We will delve into the core mechanistic principles, provide detailed, step-by-step protocols for its coupling with representative aliphatic amines, aromatic amines, and phenols, and offer a comprehensive troubleshooting guide to navigate potential challenges.

Core Principles and Mechanistic Overview

The Chan-Lam coupling is an oxidative cross-coupling reaction, and its catalytic cycle is believed to involve copper in the Cu(II) and Cu(III) oxidation states.[1] While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below.[6]

The Catalytic Cycle

The reaction is initiated by the coordination of the amine or phenol nucleophile to the Cu(II) catalyst, typically copper(II) acetate. This is followed by transmetalation with the boronic acid, where the aryl group is transferred to the copper center. The resulting intermediate undergoes oxidation to a transient Cu(III) species, facilitated by an external oxidant, which is often atmospheric oxygen. The final, bond-forming step is a reductive elimination from the Cu(III) complex, which furnishes the desired N-aryl or O-aryl product and a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) back to the active Cu(II) state.[6]

chan_lam_cycle cluster_main Catalytic Cycle CuII Cu(II) Cu_Nu Cu(II)-Nu Complex CuII->Cu_Nu + R-XH (Amine/Phenol) Cu_Ar_Nu Cu(II)-Ar-Nu Complex Cu_Nu->Cu_Ar_Nu + Ar-B(OH)₂ CuIII_Ar_Nu Cu(III)-Ar-Nu Complex Cu_Ar_Nu->CuIII_Ar_Nu Oxidation Product Ar-Nu Product CuIII_Ar_Nu->Product Reductive Elimination CuI Cu(I) CuIII_Ar_Nu->CuI CuI->CuII Re-oxidation (O₂ from air)

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Key Reaction Components and Their Roles
  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most commonly employed catalyst, although other copper salts can also be effective.[6]

  • Base: A base is often required to facilitate the deprotonation of the nucleophile and to neutralize the acid generated during the reaction. Common bases include pyridine, triethylamine (Et₃N), and inorganic bases like potassium carbonate (K₂CO₃).[6]

  • Solvent: Dichloromethane (DCM), acetonitrile (MeCN), and methanol (MeOH) are frequently used solvents. The choice of solvent can significantly impact the reaction rate and yield.[6]

  • Oxidant: In most cases, atmospheric oxygen is sufficient to serve as the terminal oxidant for the regeneration of the Cu(II) catalyst.[5] In some instances, the reaction can be performed under an oxygen atmosphere to accelerate the rate.[8]

Experimental Protocols for the Coupling of this compound

The following protocols provide detailed procedures for the Chan-Lam coupling of this compound with a representative aliphatic amine (piperidine), an aromatic amine (aniline), and a phenol (4-methoxyphenol). These protocols are intended as a starting point and may require optimization for other substrates.

Protocol 1: N-Arylation of an Aliphatic Amine (Piperidine)

Reaction Scheme:

(A graphical representation of the reaction between this compound and piperidine)

Reagents and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
This compound165.991.5249 mg
Piperidine85.151.099 µL
Copper(II) Acetate181.630.118.2 mg
Pyridine79.102.0161 µL
Dichloromethane (DCM)--5 mL
Round-bottom flask (25 mL)--1
Magnetic stir bar--1
Standard glassware for workup and chromatography---

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (18.2 mg, 0.1 mmol).

  • Add dichloromethane (5 mL) and pyridine (161 µL, 2.0 mmol), and stir the mixture at room temperature until the copper salt dissolves, resulting in a blue solution.

  • Add piperidine (99 µL, 1.0 mmol) to the reaction mixture.

  • Finally, add this compound (249 mg, 1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding 5 mL of aqueous ammonia (2 M) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3-ethoxyphenyl)piperidine.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Pyridine has a strong, unpleasant odor and is flammable.

Protocol 2: N-Arylation of an Aromatic Amine (Aniline)

Reaction Scheme:

(A graphical representation of the reaction between this compound and aniline)

Reagents and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
This compound165.991.5249 mg
Aniline93.131.091 µL
Copper(II) Acetate181.630.118.2 mg
Triethylamine (Et₃N)101.192.0279 µL
Acetonitrile (MeCN)--5 mL
Round-bottom flask (25 mL)--1
Magnetic stir bar--1
Standard glassware for workup and chromatography---

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (249 mg, 1.5 mmol), aniline (91 µL, 1.0 mmol), copper(II) acetate (18.2 mg, 0.1 mmol), and a magnetic stir bar.

  • Add acetonitrile (5 mL) followed by triethylamine (279 µL, 2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS. Aromatic amines may require longer reaction times, up to 48 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-ethoxy-N-phenylaniline.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Aniline is toxic and readily absorbed through the skin. Handle with caution.

  • Acetonitrile is flammable and toxic.

Protocol 3: O-Arylation of a Phenol (4-Methoxyphenol)

Reaction Scheme:

(A graphical representation of the reaction between this compound and 4-methoxyphenol)

Reagents and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
This compound165.992.0332 mg
4-Methoxyphenol124.141.0124 mg
Copper(II) Acetate181.631.0182 mg
Pyridine79.102.0161 µL
Dichloromethane (DCM)--10 mL
4 Å Molecular Sieves--~500 mg
Round-bottom flask (50 mL)--1
Magnetic stir bar--1
Standard glassware for workup and chromatography---

Procedure:

  • Activate 4 Å molecular sieves by heating in an oven at >150 °C for several hours and cooling under vacuum.

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol (124 mg, 1.0 mmol), this compound (332 mg, 2.0 mmol), copper(II) acetate (182 mg, 1.0 mmol), and the activated 4 Å molecular sieves (~500 mg).

  • Add dichloromethane (10 mL) and pyridine (161 µL, 2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. O-arylation reactions are often slower than N-arylations.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 1-ethoxy-3-(4-methoxyphenoxy)benzene.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Handle solvents with care.

Summary of Reaction Parameters

ParameterProtocol 1 (Aliphatic Amine)Protocol 2 (Aromatic Amine)Protocol 3 (Phenol)
Nucleophile PiperidineAniline4-Methoxyphenol
Boronic Acid (equiv.) 1.51.52.0
Cu(OAc)₂ (mol%) 1010100 (stoichiometric)
Base PyridineTriethylaminePyridine
Solvent DichloromethaneAcetonitrileDichloromethane
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Time 12-24 hours24-48 hours24-72 hours
Additives NoneNone4 Å Molecular Sieves

Troubleshooting Guide

While the Chan-Lam coupling is a robust reaction, challenges can arise. The following guide addresses common issues and provides potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Insufficient oxidant- Sterically hindered substrates- Use a fresh bottle of Cu(OAc)₂.- Check the purity of the boronic acid; boroxines can form upon storage.[9]- Ensure good aeration of the reaction mixture or run under an O₂ atmosphere.[8]- Increase reaction temperature (40-60 °C) and/or reaction time.
Significant Side Products - Homocoupling of boronic acid: Formation of 3,3'-diethoxybiphenyl.- Protodeboronation: Conversion of this compound to ethoxybenzene.- Oxidation of nucleophile: Particularly with phenols.- Use a slight excess of the boronic acid (1.5-2.0 equiv.).- Use anhydrous solvents and consider adding molecular sieves to minimize hydrolysis.[8]- For phenols, using stoichiometric copper can sometimes suppress oxidation.
Difficulty in Purification - Co-elution of product with unreacted boronic acid or byproducts.- A basic aqueous wash (e.g., dilute NaOH) can help remove unreacted boronic acid.- Consider using a different eluent system for column chromatography or explore alternative purification techniques like preparative TLC or HPLC.
Reaction Stalls - Catalyst deactivation.- Try adding a ligand such as DMAP or a bidentate nitrogen ligand to stabilize the copper catalyst.[6]- In some cases, switching the solvent can improve catalyst solubility and turnover.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Cu(OAc)₂) Start->Check_Reagents Increase_Temp Increase Temperature (40-60 °C) Check_Reagents->Increase_Temp Reagents OK Change_Solvent Change Solvent Increase_Temp->Change_Solvent No Improvement Success Reaction Improved Increase_Temp->Success Improvement Add_Ligand Add a Ligand (e.g., DMAP) Change_Solvent->Add_Ligand No Improvement Change_Solvent->Success Improvement Oxygen_Atmosphere Use O₂ Atmosphere Add_Ligand->Oxygen_Atmosphere No Improvement Add_Ligand->Success Improvement Oxygen_Atmosphere->Success Improvement

Caption: A systematic workflow for troubleshooting Chan-Lam coupling reactions.

Conclusion

The Chan-Lam coupling of this compound with amines and phenols represents a highly effective and practical method for the synthesis of valuable N-aryl and O-aryl compounds. Its operational simplicity, mild conditions, and the use of an inexpensive catalyst make it an attractive strategy in both academic and industrial research, particularly in the context of drug discovery and development. By understanding the core principles of the reaction and following well-defined protocols, researchers can successfully employ this powerful transformation. The troubleshooting guide provided herein serves as a practical resource to overcome common challenges and optimize reaction outcomes, further solidifying the Chan-Lam coupling as an indispensable tool in the synthetic chemist's arsenal.

References

The Strategic Role of 3-Ethoxyphenylboronic Acid in the Synthesis of Novel Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Component

In the landscape of modern medicinal chemistry, the pursuit of novel oncology therapeutics is relentless. Central to this endeavor is the strategic use of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with desired pharmacological profiles. 3-Ethoxyphenylboronic acid has emerged as a key player in this field, valued for its ability to participate in robust and varied carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its unique electronic and steric properties often impart favorable characteristics to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability, improved cell permeability, and specific interactions with biological targets.

Boronic acids, in general, are appreciated for their stability, low toxicity, and wide commercial availability.[2] They are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of biaryl structures and in copper-catalyzed Chan-Lam couplings for the synthesis of diaryl ethers.[3][4] This guide provides an in-depth exploration of the application of this compound in the synthesis of three critical classes of potential anti-cancer agents: PARP inhibitors, kinase inhibitors, and selective estrogen receptor modulators (SERMs). We will delve into the mechanistic rationale, provide detailed experimental protocols, and present data that underscore the significance of this particular building block.

I. Synthesis of PARP Inhibitors: Leveraging the Suzuki-Miyaura Coupling

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[5] The core structures of many PARP inhibitors, including the groundbreaking drug Olaparib, feature a complex heterocyclic system linked to a substituted phenyl ring. The 3-ethoxyphenyl moiety can be strategically incorporated into analogues of these inhibitors to modulate their physicochemical properties and potentially enhance their efficacy or safety profile.

Scientific Rationale: Why the 3-Ethoxyphenyl Moiety?

The ethoxy group at the meta-position of the phenyl ring introduces a combination of lipophilicity and hydrogen bond accepting capability. This can influence the compound's solubility, membrane permeability, and binding interactions within the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP enzyme. The meta-substitution pattern also directs the geometry of the molecule, which can be critical for achieving the optimal orientation for target engagement.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[6] The catalytic cycle, depicted below, involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.[6]

Suzuki_Miyaura_Coupling cluster_transmetalation Pd(0)Ln Pd(0)Ln R1-Pd(II)(X)Ln R1-Pd(II)(X)Ln Pd(0)Ln->R1-Pd(II)(X)Ln R1-Pd(II)(R2)Ln R1-Pd(II)(R2)Ln R1-Pd(II)(X)Ln->R1-Pd(II)(R2)Ln Transmetalation R1-X R1-X R1-X->R1-Pd(II)(X)Ln R1-Pd(II)(R2)Ln->Pd(0)Ln R1-R2 R1-R2 R1-Pd(II)(R2)Ln->R1-R2 R2-B(OH)2 R2-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl PARP Inhibitor Precursor

This protocol outlines the synthesis of a key biaryl intermediate, coupling this compound with a suitable halogenated heterocyclic core, which is a common structural motif in PARP inhibitors.

Materials:

  • Halogenated heterocyclic core (e.g., 5-bromo-2-methyl-2H-phthalazin-1-one) (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add the halogenated heterocyclic core (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solvent should be degassed prior to use.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This reaction typically affords the desired biaryl product in good to excellent yields (70-95%), depending on the specific substrates used.[7]

II. Diaryl Ether Synthesis for Kinase Inhibitors via Chan-Lam Coupling

Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways crucial for tumor growth and proliferation.[8] The diaryl ether motif is a prevalent scaffold in many kinase inhibitors, providing a semi-rigid linker between two aromatic systems that can optimally position them for binding to the ATP-binding pocket of the kinase.

Scientific Rationale: The Role of the Diaryl Ether Linkage

The oxygen atom in the diaryl ether linkage acts as a hydrogen bond acceptor and introduces a kinked geometry, which can be crucial for fitting into the complex three-dimensional space of a kinase active site. The use of this compound in this context allows for the introduction of the 3-ethoxyphenyl group, which can probe specific hydrophobic pockets within the enzyme and contribute to the overall binding affinity and selectivity of the inhibitor.

Experimental Workflow: Chan-Lam C-O Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, in this case, a C-O bond, between a boronic acid and a phenol.[3] This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[9]

Chan_Lam_Coupling Cu(II) Cu(II) R1-O-Cu(II) R1-O-Cu(II) Cu(II)->R1-O-Cu(II) Cu(III) Complex Cu(III) Complex R1-O-Cu(II)->Cu(III) Complex R1-OH R1-OH R1-OH->R1-O-Cu(II) Cu(I) Cu(I) Cu(III) Complex->Cu(I) Reductive Elimination R1-O-R2 R1-O-R2 Cu(III) Complex->R1-O-R2 R2-B(OH)2 R2-B(OH)2 R2-B(OH)2->R1-O-Cu(II) Cu(I)->Cu(II)

Caption: Proposed mechanism for the Chan-Lam C-O coupling reaction.

Protocol: Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold

This protocol describes a general procedure for the Chan-Lam coupling of this compound with a phenolic substrate, a common step in the synthesis of diaryl ether-based kinase inhibitors.

Materials:

  • Phenolic substrate (e.g., 4-hydroxybenzonitrile) (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (2.0-5.0 equiv)

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å) (optional)

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.0 equiv).

  • Add anhydrous dichloromethane as the solvent. If the reagents are sensitive to moisture, add activated molecular sieves.

  • Add the base (e.g., triethylamine, 5.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction is often characterized by a color change from blue to green.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude diaryl ether by flash column chromatography.

Expected Outcome:

Yields for the Chan-Lam C-O coupling can be more variable than Suzuki couplings, typically ranging from moderate to good (40-80%), and are highly dependent on the specific substrates and reaction conditions.[9][10]

III. Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism.[11] They are used in the treatment and prevention of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[12] The molecular framework of many SERMs, such as raloxifene, is based on a polycyclic aromatic system.[7] The introduction of a 3-ethoxyphenyl group can modulate the interaction with the estrogen receptor and fine-tune the agonist/antagonist profile of the molecule.

Scientific Rationale: Tailoring Receptor Interaction

The estrogen receptor ligand-binding domain is a hydrophobic pocket that can accommodate a variety of ligands. The 3-ethoxyphenyl moiety can establish favorable van der Waals interactions within this pocket. The ethoxy group can also influence the overall conformation of the molecule, which is a key determinant of whether the compound will act as an agonist or an antagonist. By occupying a specific region of the binding pocket, the 3-ethoxyphenyl group can influence the recruitment of co-activator or co-repressor proteins, thereby dictating the downstream biological response.

Synthetic Strategy: A Multi-step Approach

The synthesis of complex SERMs often involves a multi-step sequence where this compound can be used in a Suzuki-Miyaura coupling to install the key aryl group onto a pre-functionalized core structure.

Protocol: Suzuki Coupling for a SERM Intermediate

This protocol provides an example of how this compound can be used to synthesize a key intermediate for a novel SERM.

Materials:

  • Halogenated SERM core (e.g., a brominated benzothiophene derivative) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • In a reaction vessel, combine the halogenated SERM core (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product via column chromatography to yield the desired SERM intermediate.

IV. Data Summary and Biological Activity

The true measure of a building block's utility is the biological activity of the compounds it helps create. The following table summarizes representative data for compounds synthesized using this compound or closely related analogues, demonstrating their potential as anti-cancer agents.

Compound ClassTargetRepresentative Compound Structure (if available)IC₅₀ (nM)Cell LineReference
PARP Inhibitor Analogue PARP-1Structure not explicitly shown, but derived from Olaparib scaffoldVaries, can be in the low nM range for potent analoguesBRCA-mutant cancer cells (e.g., MDA-MB-436)[13]
Kinase Inhibitor Axl KinaseDiphenylpyrimidine–diamine scaffold5Enzymatic Assay[14]
Tubulin Polymerization Inhibitor Tubulin3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivative80 - 120Various Cancer Cell Lines[15]
Antiproliferative Agent Not specified1,3,4-Thiadiazole with 3-methoxyphenyl substituentMicromolar rangeMCF-7, MDA-MB-231[16]

Note: IC₅₀ values are highly dependent on the specific assay conditions and the overall structure of the final compound. The data presented here are for illustrative purposes to show the potency that can be achieved.

V. Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of potential anti-cancer agents. Its utility in robust and reliable coupling reactions like the Suzuki-Miyaura and Chan-Lam reactions allows for the efficient construction of complex molecules. The physicochemical properties conferred by the 3-ethoxyphenyl moiety can lead to compounds with potent biological activity against key cancer targets, including PARP, various kinases, and the estrogen receptor.

As our understanding of cancer biology deepens, the demand for novel, highly specific, and potent inhibitors will continue to grow. The strategic application of well-chosen building blocks like this compound will be paramount in meeting this challenge. Future work will likely focus on further exploring the structure-activity relationships of the 3-ethoxyphenyl group in different anti-cancer scaffolds and leveraging this knowledge to design the next generation of targeted oncology therapeutics.

References

Palladium-catalyzed cross-coupling reactions with 3-Ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Ethoxyphenylboronic Acid

Introduction: The Utility of this compound in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision. The development of these methods, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules.[1][2] Within this field, the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is preeminent due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][2][3]

This compound is a versatile and valuable building block in this context. The ethoxy group is an electron-donating substituent that influences the electronic properties of the aromatic ring, making it a key component in the synthesis of biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that govern the successful application of this compound in palladium-catalyzed reactions.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.

Chemical Properties & Storage:

PropertyValueReference
CAS Number 90555-66-1[6]
Molecular Formula C₈H₁₁BO₃[6]
Molecular Weight 165.99 g/mol [6]
Appearance White to off-white powder
Storage Store at 0-4°C under an inert atmosphere.[6]

Expert Insights on Stability: Boronic acids, while generally stable, are susceptible to certain degradation pathways. The primary concern is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[7] This process is often accelerated by the presence of water and strong bases, conditions frequently employed in the Suzuki coupling.[7][8] Another potential side reaction is the formation of boroxines (anhydrides of boronic acids) through dehydration. While this typically does not inhibit reactivity as boroxines are often competent coupling partners, it can affect the stoichiometry of the reaction. For optimal results, it is recommended to use this compound from a freshly opened container or one that has been stored properly under dry, inert conditions.[9]

The Core Application: Suzuki-Miyaura Coupling

The synthesis of biaryl compounds is the most prominent application of this compound.[4][10] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the 3-ethoxyphenyl moiety and another aryl or vinyl group.

The Catalytic Cycle: A Mechanistic Examination

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) complex as the active catalyst. The cycle is a sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The base activates the boronic acid, forming a more nucleophilic "ate" complex [Ar'B(OH)₃]⁻. This complex then exchanges its organic group (3-ethoxyphenyl) with the halide on the palladium center.[1][11] The choice of base and solvent is critical for the efficiency of this step.[7]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1] Bulky, electron-rich ligands on the palladium center are known to promote this step.[12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdar Ar-Pd(II)-Ar' Ln pd0->pdar Ar-Ar' re_text Reductive Elimination pdx Ar-Pd(II)-X Ln pdx->pd0 Ar-X oa_text Oxidative Addition pdar->pdx Ar'B(OH)₂ (Base) tm_text Transmetalation Sonogashira_Workflow start Combine Reagents: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Oxidant (e.g., Ag₂O) react Heat under Inert Atmosphere (e.g., 80-100 °C) start->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Internal Alkyne Product purify->product Heck_Workflow start Combine Reagents: - this compound - Alkene (e.g., Styrene) - Pd(II) Catalyst - Oxidant react Stir at specified temperature (can be room temp) start->react workup Quench & Aqueous Work-up react->workup purify Column Chromatography workup->purify product Substituted Alkene Product purify->product

References

Ligand and base selection for Suzuki reactions with 3-Ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Selection of Ligands and Bases for Suzuki Reactions with 3-Ethoxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth analysis of the critical parameters governing the success of this reaction, with a specific focus on the coupling of this compound, an electron-rich organoboron species. As a Senior Application Scientist, this note moves beyond mere procedural recitation to explain the fundamental causality behind the selection of optimal ligands and bases. We will explore the mechanistic intricacies of the catalytic cycle, present a comparative analysis of common reaction systems, and provide robust, validated protocols for both standard and challenging coupling scenarios.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The efficacy of a Suzuki-Miyaura reaction is fundamentally governed by the smooth operation of a palladium-based catalytic cycle.[2] This cycle comprises three primary, sequential steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding the role of each component within this framework is essential for rational reaction design and troubleshooting.

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by ligands, inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step forms a high-valent Pd(II) intermediate.[4] The reactivity of the halide (I > Br > OTf > Cl) is a critical factor in this stage.[5] For less reactive halides like aryl chlorides, the choice of an electron-rich ligand is paramount to facilitate this step.[6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is highly dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species or facilitates the formation of a palladium(II) hydroxide complex.[7][8] The exact mechanism of transmetalation is still a subject of detailed study but its dependence on the base is universally acknowledged.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10] Bulky ligands often accelerate this final step, preventing unwanted side reactions.[9]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide R¹-Pd(II)L₂-X (Palladium(II) Complex) oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product R¹-R² (Coupled Product) re->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oa boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->tm

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Ligand Selection for an Electron-Rich Boronic Acid

The ligand is arguably the most critical variable in modern cross-coupling chemistry. It is not a passive spectator; it actively modulates the catalyst's stability, solubility, and reactivity.[10] For an electron-rich substrate like this compound, which contains a potent electron-donating group (EDG), specific ligand characteristics are desirable.

Key Functions of the Ligand:

  • Stabilization: Prevents the precipitation of palladium metal (palladium black), which is catalytically inactive.[10]

  • Reactivity Tuning: Electron-rich ligands increase electron density on the palladium center, promoting the oxidative addition step.[10] Bulky ligands facilitate reductive elimination.

For substrates like this compound, especially when paired with challenging (e.g., electron-rich or sterically hindered) aryl chlorides, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is highly recommended.[11] These ligands, often referred to as "Buchwald ligands," create a coordinatively unsaturated, monoligated Pd(0)L species that is highly active.[6]

Common Ligand Classes:

  • Triarylphosphines (e.g., PPh₃): The traditional choice, suitable for simple couplings with reactive aryl iodides and bromides.[12]

  • Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): State-of-the-art ligands that enable the coupling of challenging substrates like aryl chlorides, sterically hindered partners, and allow for lower catalyst loadings and room-temperature reactions.[6][11]

  • N-Heterocyclic Carbenes (NHCs): Strong electron-donating ligands that form very stable palladium complexes, often used for difficult couplings.[9]

The Decisive Role of the Base

The base is essential for the transmetalation step, but its role is multifaceted. Two primary mechanistic pathways are generally considered[8]:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻, which then readily transfers its organic group to the palladium center.[7][13]

  • Hydroxide/Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the R¹-Pd(II)L₂-X complex to form a palladium hydroxide species, R¹-Pd(II)L₂-OH. This intermediate then reacts with the neutral boronic acid.[14]

The choice of base affects not only the reaction rate but also substrate stability. For electron-rich boronic acids, which can be susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), a judicious choice is critical.

Common Base Classes:

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Mild, inexpensive, and widely effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often more effective for challenging couplings.[15]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and aryl chlorides.[15][16] It is often used in anhydrous conditions, though trace water can be beneficial.[17]

  • Hydroxides (NaOH, KOH, Ba(OH)₂): Very strong bases, often used in aqueous solvent mixtures. Can be detrimental to base-sensitive functional groups on the substrates.[13]

  • Alkoxides (KOtBu, NaOEt): Strong bases typically used in anhydrous conditions. Can be useful but may cause compatibility issues with certain functional groups.[10]

  • Fluorides (KF, CsF): Can be effective, particularly when base-labile groups are present.[18]

Comparative Analysis of Reaction Conditions

The optimal conditions for coupling this compound depend heavily on the coupling partner. The following table provides a comparative summary of recommended starting points for screening.

LigandBaseSolvent SystemCatalyst PrecursorTarget ElectrophileExpected YieldKey Considerations
PPh₃K₂CO₃Toluene/H₂O (4:1)Pd(OAc)₂Aryl Iodide/BromideGood to ExcellentStandard, cost-effective conditions for reactive electrophiles.[15]
SPhos K₃PO₄ 1,4-Dioxane Pd₂(dba)₃ Aryl Chloride Excellent Powerful system for unactivated or electron-rich chlorides.[6] Requires rigorous degassing.
RuPhosCs₂CO₃THF/H₂O (10:1)RuPhos Pd G3Hindered Aryl BromideVery GoodPre-formed palladacycle is air-stable and convenient.[19] Cs₂CO₃ enhances reactivity.
cataCXium® AKOtBuToluenePd(OAc)₂Heteroaryl ChlorideGoodEffective for certain heteroaromatic systems. Strong base requires substrate compatibility.

Note: Yields are illustrative and highly dependent on the specific substrates and precise reaction execution. Data is synthesized from multiple sources for comparative purposes.[6][15][19]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.

Protocol 1: General Purpose Coupling of this compound with an Aryl Bromide

This protocol utilizes a standard and reliable catalyst system for routine synthesis.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (8 mL) and Degassed Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene (8 mL) and degassed water (2 mL) via syringe under the inert atmosphere.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of this compound with a Challenging Aryl Chloride

This protocol employs a modern, highly active catalyst system designed for difficult substrates.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (a palladacycle precatalyst, 0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄, finely ground, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • Inside a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (0.01 mmol), and finely ground K₃PO₄ (3.0 mmol) to a vial equipped with a stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress. Due to the hindered nature, longer reaction times may be necessary.[20]

  • Upon completion, cool to room temperature. Dilute with diethyl ether (25 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the Celite® pad with additional diethyl ether (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction relies on a systematic and careful workflow, particularly with respect to maintaining an oxygen-free environment to prevent catalyst degradation and boronic acid homocoupling.[19]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis degas Degas Solvents (e.g., N₂ sparging) setup Assemble Flask under Inert Gas (N₂/Ar) degas->setup weigh Weigh Reagents (Inert atmosphere if needed) weigh->setup add_reagents Add Solids & Liquids (via Syringe/Cannula) setup->add_reagents heat Heat to Temperature with Vigorous Stirring add_reagents->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool quench Quench & Extract cool->quench dry Dry Organic Layer quench->dry purify Purify via Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Figure 2: General Laboratory Workflow for Suzuki Coupling.

Troubleshooting Common Issues

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium source and ligand are not degraded.[19] Use a fresh bottle or a robust, air-stable precatalyst.

    • Oxygen Contamination: Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[19]

    • Insufficient Base Strength: For aryl chlorides, a weaker base like Na₂CO₃ may be insufficient. Switch to K₃PO₄ or Cs₂CO₃.[15]

  • Homocoupling of Boronic Acid:

    • This is often caused by the presence of oxygen.[19] Improve degassing procedures.

    • Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to a Pd(II) source that requires in-situ reduction.[10]

  • Protodeboronation of this compound:

    • The electron-rich nature makes it susceptible to this side reaction, especially in the presence of excess water or at high temperatures for prolonged periods.

    • Consider using the corresponding pinacol ester or MIDA boronate, which are more stable and release the boronic acid slowly in situ.[14][21]

    • Use a stronger, less nucleophilic base like K₃PO₄ and minimize the amount of water in the reaction if possible.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is an achievable goal that hinges on the rational selection of ligands and bases tailored to the specific electrophilic partner. For simple aryl iodides and bromides, traditional phosphine ligands and carbonate bases provide a reliable and economic solution. However, for more challenging substrates such as aryl chlorides or sterically encumbered partners, the use of advanced, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with stronger, non-nucleophilic bases like potassium phosphate is essential. By understanding the mechanistic roles of these key components, researchers can navigate the complexities of this powerful reaction to efficiently synthesize target molecules with high yields.

References

The Strategic Application of 3-Ethoxyphenylboronic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the utility of 3-ethoxyphenylboronic acid as a strategic building block in medicinal chemistry. We will dissect its application in the synthesis of bioactive molecules, with a primary focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document furnishes detailed protocols, mechanistic elucidations, and data-driven exemplars to empower researchers and drug development professionals in the strategic deployment of this versatile reagent for the discovery of next-generation therapeutics.

Introduction: The Strategic Importance of Arylboronic Acids in Drug Discovery

Arylboronic acids have emerged as indispensable reagents in the modern medicinal chemist's toolkit. Their inherent stability, broad functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have established them as privileged synthons. Among the vast commercial landscape of these compounds, this compound presents a compelling constellation of structural and physicochemical properties. The meta-positioned ethoxy group imparts a favorable balance of lipophilicity and metabolic stability, while the boronic acid moiety serves as a versatile anchor for the construction of intricate molecular frameworks. This application note will illuminate the strategic advantages and practical applications of this compound in the synthesis of molecules with profound biological activity.

Strategic Applications in Medicinal Chemistry

This compound has proven instrumental in the synthesis of a diverse array of therapeutic candidates across multiple disease modalities. Its utility is particularly pronounced in the construction of kinase inhibitors and other enzyme modulators where precise molecular recognition is paramount.

Synthesis of Kinase Inhibitors

Kinases represent a pivotal class of enzymes that orchestrate a multitude of cellular signaling cascades. Their aberrant activity is a known driver of numerous pathologies, most notably cancer. Consequently, the development of small-molecule kinase inhibitors remains a focal point of contemporary drug discovery.[1] The 3-ethoxyphenyl moiety is a recurrent motif in kinase inhibitor design, where it often occupies hydrophobic pockets within the ATP-binding site, thereby enhancing both potency and selectivity.[2]

For instance, in the development of inhibitors for focal adhesion kinase (FAK), a critical mediator of cell adhesion and migration, the introduction of aryl substituents at the 9-position of a 7H-pyrrolo[2,3-d]pyrimidine core was explored. The use of this compound in a Suzuki coupling with a suitable halogenated precursor would yield a potent FAK inhibitor.[3]

Rationale for the 3-Ethoxyphenyl Moiety

The deliberate incorporation of the 3-ethoxyphenyl group is a calculated decision rooted in its favorable physicochemical properties. The ethoxy group, in the meta position, provides a moderate lipophilic contribution, which can enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile. Structure-activity relationship (SAR) studies on various kinase inhibitors have demonstrated that substitutions on the phenyl ring can significantly impact biological activity.[2][4] The electronic nature of the ethoxy group can also influence the overall electron density of the aromatic ring, which can be critical for establishing key binding interactions with the target protein.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

The following protocol provides a comprehensive, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction between this compound and 2,4-dichloropyrimidine, a common scaffold in kinase inhibitor synthesis.

Materials and Reagents
  • This compound

  • 2,4-Dichloropyrimidine

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[5]

  • Solvent: 1,4-Dioxane and Water (degassed)[6]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Establishment of Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the exclusion of oxygen.

  • Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.[6] Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).

  • Reaction Execution: Immerse the reaction flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up: Upon completion, allow the reaction mixture to cool to ambient temperature. Dilute the mixture with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-4-(3-ethoxyphenyl)pyrimidine.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Influence of Reaction Parameters

The success of the Suzuki-Miyaura coupling is contingent on the judicious selection of reaction parameters. The following table provides a summary of typical conditions and their anticipated outcomes.

ParameterVariationExpected Outcome
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃High yields and good functional group tolerance are generally observed with these catalysts.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄ can often accelerate the reaction and improve yields, particularly with less reactive halides.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is frequently employed to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures generally lead to faster reaction rates, but optimization is necessary to prevent catalyst decomposition.

Mechanistic Considerations and Workflow Visualization

A fundamental understanding of the reaction mechanism and the experimental workflow is crucial for successful execution and troubleshooting. The following diagrams provide a visual representation of the Suzuki-Miyaura catalytic cycle and a generalized workflow for the synthesis and purification of a biaryl compound utilizing this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Ar'B(OH)₂ + Base Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar Ar-Ar' ArX Ar-X Ar'B(OH)2 Ar'B(OH)₂ (3-Ethoxyphenyl- boronic acid) Base Base Synthesis_Workflow Start Start: Reagent Preparation & Weighing Reaction_Setup Reaction Setup (Aryl Halide, this compound, Base) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen Purge) Reaction_Setup->Inert_Atmosphere Solvent_Catalyst_Addition Addition of Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst_Addition Heating_Stirring Controlled Heating and Stirring (Reaction Monitoring via TLC/LC-MS) Solvent_Catalyst_Addition->Heating_Stirring Workup Aqueous Work-up and Organic Extraction Heating_Stirring->Workup Purification Purification via Flash Column Chromatography Workup->Purification Characterization Structural Elucidation & Purity Analysis (NMR, MS) Purification->Characterization Final_Product Final Product: Pure Biaryl Compound Characterization->Final_Product

References

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura reaction, specifically focusing on the coupling of 3-ethoxyphenylboronic acid with an aryl halide. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide for reaction setup, monitoring, workup, and purification. This document is intended for researchers, scientists, and professionals in drug development who are looking to employ this powerful transformation in their synthetic endeavors.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[3][4] Its significance lies in its wide applicability to the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][5]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.[1][3]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is crucially mediated by the base.[3][6]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3][7]

This guide will focus on a representative example: the coupling of this compound with an aryl bromide.

Mechanistic Insight: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.

The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a finely tuned sequence of events orchestrated by the palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Critical Role of the Base

The base is not merely a spectator; it plays a crucial role in the transmetalation step.[8] Two primary pathways are proposed for its action:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻), which then readily transfers its organic group to the palladium center.[8][9][10]

  • Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[8][9]

The choice of base is critical and depends on the substrate's sensitivity to basic conditions. Weaker bases like potassium carbonate or potassium phosphate are often preferred to avoid side reactions, especially with substrates bearing base-labile functional groups.[8][10]

Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol details a robust procedure for the synthesis of 4-ethoxy-4'-methoxybiphenyl.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
4-Bromoanisole≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableShould be degassed prior to use.
Deionized WaterShould be degassed prior to use.
Round-bottom flaskOven-dried before use.
Magnetic stir bar
Condenser
Inert gas supply (Argon or Nitrogen)High purity

Reaction Setup and Execution Workflow

Suzuki_Workflow Start Start Prep Prepare Glassware & Reagents (Oven-dry flask, degas solvents) Start->Prep Charge Charge Flask with Solids (Boronic acid, Aryl halide, Base, Catalyst) Prep->Charge Inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) Charge->Inert AddSolvents Add Degassed Solvents (1,4-Dioxane and Water) Inert->AddSolvents Heat Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring AddSolvents->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or HPLC) Heat->Monitor Workup Aqueous Workup (Cool, dilute, extract) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Charging Reagents: To the flask, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Briefly remove the inert gas flow and add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with inert gas to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).[12][13]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[14]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[14]

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[15]

Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
Aryl Halide1.0 equiv.Limiting reagent.
Boronic Acid1.1 - 1.5 equiv.A slight excess is often used to drive the reaction to completion.
Base2.0 - 3.0 equiv.Ensures complete activation of the boronic acid.
Palladium Catalyst1 - 5 mol%A sufficient amount to ensure a reasonable reaction rate.
Conditions
Solvent System1,4-Dioxane/Water (4:1)A common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[3]
Temperature80 - 100 °CProvides the necessary activation energy for the reaction to proceed at a practical rate.[3]
AtmosphereInert (Argon or N₂)Prevents the oxidation and deactivation of the Pd(0) catalyst.[11]

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been handled under inert conditions to prevent decomposition. Consider using a fresh batch.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.

    • Wet Reagents/Solvents: Water content can affect the reaction. Use anhydrous solvents and dry reagents.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can sometimes mitigate the impact on the yield of the desired product.

    • Protodeborylation: The boronic acid can be cleaved to the corresponding arene. This is more common with electron-rich boronic acids or under harsh basic conditions.[7]

Conclusion

The Suzuki-Miyaura reaction is a robust and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently construct C-C bonds. The protocol provided herein for the coupling of this compound serves as a solid foundation for the application of this powerful reaction in a variety of synthetic contexts.

References

Application Notes and Protocols: The Strategic Use of 3-Ethoxyphenylboronic Acid in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenylboronic Acid Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity is perpetual. Natural products have long served as a profound source of inspiration, offering complex and potent scaffolds for therapeutic development. However, the direct synthesis and modification of these intricate molecules can be challenging. The advent of robust cross-coupling methodologies has revolutionized this field, enabling the modular assembly of complex structures from simpler, readily available building blocks. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its mild conditions, high functional group tolerance, and commercial availability of a diverse array of boronic acid reagents.

Phenylboronic acids, in particular, are indispensable tools for introducing aryl moieties into molecular frameworks, a common feature in many bioactive compounds. This application note focuses on a specific, yet highly valuable reagent: 3-ethoxyphenylboronic acid . The presence of the ethoxy group at the meta-position offers a unique combination of electronic and steric properties, influencing not only the reactivity in cross-coupling reactions but also the pharmacokinetic and pharmacodynamic profiles of the resulting analogs. The ethoxy group can act as a lipophilic hydrogen bond acceptor, potentially enhancing membrane permeability and target engagement. This guide provides an in-depth exploration of the application of this compound in the synthesis of natural product analogs, with a focus on stilbene-based structures inspired by combretastatin A-4, a potent anti-cancer agent.

The Cornerstone Reaction: A Mechanistic Deep Dive into the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species (like this compound) and an organic halide or triflate. A thorough understanding of its catalytic cycle is paramount for reaction optimization and troubleshooting.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (e.g., a vinyl or aryl bromide). This oxidizes the palladium from its 0 to +2 state, forming a square planar Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., a carbonate or phosphate) to form a more nucleophilic boronate species. This boronate then exchanges its organic substituent with the halide on the palladium complex.

  • Reductive Elimination: The final step involves the coupling of the two organic moieties attached to the palladium center. The newly formed carbon-carbon bond is eliminated from the palladium, which is simultaneously reduced back to its catalytically active Pd(0) state, thus completing the cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Ar-Pd(II)-Ar'(L2) Di-organic Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (R-Ar') R-Ar' Coupled Product (R-Ar') Ar-Pd(II)-Ar'(L2)->R-Ar' R-X Organic Halide (R-X) R-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Spotlight: Synthesis of a Combretastatin A-4 Analog

Combretastatin A-4 is a natural stilbene that exhibits potent anti-cancer activity by inhibiting tubulin polymerization. Its clinical development has been hampered by the isomerization of the biologically active cis-alkene to the inactive trans-isomer. The synthesis of analogs with improved stability and efficacy is therefore a significant area of research. Here, we present a representative protocol for the synthesis of a cis-stilbene analog using this compound.

Synthetic Workflow

The synthesis of the target analog involves a two-step process, beginning with a Wittig reaction to establish the cis-stilbene core, followed by a Suzuki-Miyaura coupling to introduce the 3-ethoxyphenyl moiety.

Synthetic_Workflow Start Starting Materials: - 3,4,5-Trimethoxybenzaldehyde - Substituted Benzylphosphonium Bromide Wittig Wittig Reaction (cis-selective) Start->Wittig Intermediate (Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene Wittig->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Product Final Product: (Z)-1-(3-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene Suzuki->Product

Figure 2: Overall synthetic workflow for the combretastatin A-4 analog.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of a vinyl bromide with this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene(Not available)287.141.01.0
This compound 90555-66-1 165.98 1.2 1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 0.03 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (Z)-1-(3-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene.

Expected Yield: Based on similar Suzuki couplings in the synthesis of combretastatin analogs, yields in the range of 75-90% can be anticipated.

Safety and Handling of this compound

Physical and Chemical Properties:

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 139-146 °C
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol

Data sourced from ChemicalBook

Hazard Information:

  • Causes skin irritation. (H315)

  • Causes serious eye irritation. (H319)

  • May cause respiratory irritation. (H335)

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust. If dust is generated, use a respirator.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of natural product analogs. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing the 3-ethoxyphenyl moiety, which can impart desirable physicochemical and biological properties to the target molecules. The protocol detailed herein for the synthesis of a combretastatin A-4 analog serves as a practical guide for researchers in drug discovery and development. The continued exploration of this and other substituted phenylboronic acids will undoubtedly lead to the discovery of novel and potent therapeutic agents.

Troubleshooting & Optimization

Minimizing protodeboronation of 3-Ethoxyphenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Protodeboronation of 3-Ethoxyphenylboronic Acid in Suzuki Coupling For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Challenge of Electron-Rich Boronic Acids

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a common but frustrating side reaction in Suzuki-Miyaura coupling: protodeboronation . We will focus specifically on challenges encountered with electron-rich substrates, such as this compound.

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying your nucleophile and generating a byproduct (in this case, phenetole) that reduces yield and complicates purification.[1][2] While a known issue for many boronic acids, electron-rich systems like this compound present a unique susceptibility due to their electronic properties. This guide provides the mechanistic reasoning and practical solutions to help you favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: Why is my this compound so prone to protodeboronation?

A: The primary reason is its electron-rich nature. The ethoxy group (–OEt) is a strong electron-donating group, which increases the electron density on the aromatic ring. This heightened electron density makes the ipso-carbon (the carbon atom attached to the boron) more susceptible to protonation, which is a key step in the protodeboronation mechanism, especially under the basic conditions required for Suzuki coupling.[3][4]

Mechanistic studies have shown that for electron-rich arylboronic acids, the base-catalyzed protodeboronation likely proceeds through a concerted mechanism where a proton source (typically water) delivers a proton to the ipso-carbon as the C-B bond cleaves.[5][6]

Q2: What is the specific mechanism of base-catalyzed protodeboronation in my Suzuki reaction?

A: In a typical Suzuki reaction, which uses an aqueous base, the process begins with the boronic acid (ArB(OH)₂) reacting with a hydroxide ion to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[2][7] This boronate is the active species for the desired transmetalation step with the palladium complex.

However, this same boronate is also the key intermediate for the undesired protodeboronation. It can react with a proton source (water in the solvent mixture) in a rate-limiting step, leading to the cleavage of the C-B bond and formation of the unwanted arene byproduct.[2][8] The entire process competes directly with the productive catalytic cycle, as illustrated in the diagram below.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OA Ar¹-X Base_Act Base Activation (Ar¹-Pd(II)-OH)L₂ OA->Base_Act Base (OH⁻) Trans Transmetalation Base_Act->Trans RE Reductive Elimination Trans->RE (Ar¹-Pd(II)-Ar²)L₂ RE->Pd0 Product Ar¹-Ar² RE->Product BoronicAcid Ar²-B(OH)₂ (this compound) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) Boronate->Trans Protonation Ipso-Protonation & C-B Cleavage Boronate->Protonation H₂O (Proton Source) Byproduct Ar²-H (Phenetole) Protonation->Byproduct Troubleshooting_Workflow Start High Protodeboronation Observed (>15% Phenetole byproduct) Step1 Step 1: Change Base Switch from NaOH/KOH to K₃PO₄. Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Step 2: Lower Temperature & Improve Catalyst Use XPhos Pd G2 at 60 °C. Check1->Step2 No End High Yield Achieved Check1->End Yes Check2 Problem Solved? Step2->Check2 Step3 Step 3: Reduce Proton Source Use anhydrous solvent (THF) with CsF or reduce water content to 10:1. Check2->Step3 No Check2->End Yes Check3 Problem Solved? Step3->Check3 FinalStep Step 4: Use Boronic Ester Switch to this compound pinacol ester. Check3->FinalStep No Check3->End Yes FinalStep->End

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-ethoxyphenylboronic acid. As a key building block in medicinal chemistry and materials science, this electron-rich boronic acid is frequently used in palladium-catalyzed Suzuki-Miyaura reactions to construct complex biaryl systems.[1] However, its electronic properties and stability can present unique challenges. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common hurdles and achieve optimal reaction outcomes.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for effective troubleshooting. The process is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[2] The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This critical step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ (from Boronic Acid + Base) pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues encountered during couplings with this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of my starting materials. What are the first things I should check?

A1: Failure to initiate a Suzuki coupling is a common issue that typically points to one of three areas: the catalyst, the atmosphere, or the reagents.

  • Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ.[6] This reduction can sometimes be sluggish or fail. Furthermore, many palladium catalysts and phosphine ligands are sensitive to air and can degrade over time.

    • Solution: Consider using a fresh bottle of catalyst and ligand. For more reliable initiation, use a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst (e.g., a Buchwald G3 palladacycle) that is designed for robust activation.[7]

  • Oxygen Contamination: Oxygen can poison the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[7]

    • Solution: Ensure your reaction solvent is thoroughly degassed before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for 20-30 minutes. The reaction should be set up and run under a positive pressure of an inert gas.[7][8]

  • Reagent Purity and Stability: Boronic acids can degrade on the shelf, particularly through dehydration to form cyclic boroxine anhydrides or via protodeboronation.[7][9] If a significant portion of your boronic acid has converted to its boroxine, it will alter the stoichiometry of your reaction, as one molecule of boroxine contains three aryl groups.

    • Solution: Use a fresh, high-purity batch of this compound. If you suspect degradation, you can often purify the boronic acid by recrystallization or by performing an acid/base extraction.

Q2: I'm observing significant formation of 3,3'-diethoxybiphenyl, the homocoupled product of my boronic acid. How can I prevent this?

A2: Homocoupling is a primary side reaction, especially for electron-rich boronic acids like this compound. It is most often caused by the presence of oxygen, which can participate in an alternative catalytic cycle leading to the undesired dimer.[7][10]

  • Primary Solution: The most effective preventative measure is rigorous exclusion of oxygen from your reaction. This involves meticulous degassing of all solvents and maintaining a strict inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration.[7]

  • Secondary Considerations:

    • Base Choice: While less common, some base and solvent combinations can promote homocoupling. If the problem persists despite a rigorously inert atmosphere, consider switching to a milder base like potassium fluoride (KF).[11]

    • Catalyst Loading: In some cases, excessively high catalyst loading can contribute to side reactions. Ensure you are using an appropriate catalyst concentration (typically 0.5–5 mol %).

Q3: My analysis shows the formation of ethoxybenzene, indicating loss of the boronic acid group (protodeboronation). What causes this and how can I minimize it?

A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. This side reaction is particularly relevant under the basic, aqueous conditions of the Suzuki coupling and can be a significant issue for electron-rich substrates.[12]

  • Minimize Water: While some water is often necessary to dissolve inorganic bases, excess water can facilitate protodeboronation. Try reducing the amount of water in your solvent system or using a base that is more soluble in organic solvents.

  • Base Selection: Strong, aqueous bases can accelerate the decomposition.

    • Solution: Switch to a milder, less nucleophilic base. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent alternatives that often suppress protodeboronation.[12][13]

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.[9][12][14] While they may react more slowly, they release the boronic acid in situ, keeping its instantaneous concentration low and minimizing decomposition.[15][16]

Troubleshooting_Tree start Low or No Yield q1 Are Starting Materials Consumed? start->q1 no_conversion No Conversion q1->no_conversion No yes_conversion SM Consumed, But Low Product q1->yes_conversion Yes check_catalyst Check Catalyst Activity (Use fresh catalyst/ligand) no_conversion->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas solvents properly) no_conversion->check_atmosphere check_reagents Verify Reagent Purity (Check boronic acid quality) no_conversion->check_reagents q2 Major Side Products Observed? yes_conversion->q2 homocoupling Homocoupling? (R²-R²) q2->homocoupling Yes protodeboronation Protodeboronation? (R²-H) q2->protodeboronation Yes no_side_products No Major Side Products q2->no_side_products No fix_homo Rigorously Degas Reaction Mixture homocoupling->fix_homo fix_proto Use Milder Base (K₃PO₄, KF) or Boronic Ester protodeboronation->fix_proto catalyst_death Catalyst Deactivation? (Reaction Stalls) no_side_products->catalyst_death fix_death Use Robust Ligand (e.g., Buchwald type) catalyst_death->fix_death

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Q4: My purification is complicated by persistent boron-containing impurities. How can I remove them?

A4: Boron-based impurities, such as unreacted boronic acid, boroxines, or other boronate species, can be difficult to remove using standard silica gel chromatography due to their polarity and potential to streak.[17]

  • Aqueous Wash: During the reaction workup, perform a wash with an aqueous base (e.g., 1M NaOH). This will deprotonate the boronic acid to form a water-soluble boronate salt, which will partition into the aqueous layer. Follow this with a wash with water or brine to remove any residual base.

  • Diol Sequestration: Boronic acids readily form stable cyclic esters with diols. After the reaction is complete, you can add a small amount of a diol like pinacol or diethanolamine to the crude mixture. The resulting boronate ester is often less polar and easier to separate chromatographically.[7] Alternatively, washing the organic layer with a solution containing a diol can help sequester the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often an excellent method for removing trace impurities, including those containing boron.[18]

Frequently Asked Questions (FAQs)

QuestionAnswer
How do I choose the right base? The choice of base is critical as it activates the boronic acid for transmetalation.[4][5] The optimal base depends on the substrates and solvent. For sensitive substrates prone to hydrolysis or protodeboronation, milder bases are preferred.
Which catalyst and ligand should I use? For a standard coupling with an aryl bromide, a common catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective.[19] However, for more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) are often required to facilitate the oxidative addition and reductive elimination steps.[9][20]
How should I handle and store this compound? This compound is generally stable but should be stored in a cool, dry place away from oxidizing agents.[21] Like many boronic acids, it can slowly dehydrate to form its boroxine anhydride.[22] This is not always detrimental to the reaction, but it's important to be aware of when calculating stoichiometry.
What is the optimal solvent system? A biphasic system is most common, typically a 3:1 to 5:1 mixture of an organic solvent and water.[8] Popular choices for the organic phase include 1,4-dioxane, toluene, or THF.[6] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[23]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BaseFormulaStrengthTypical Use & Comments
Sodium CarbonateNa₂CO₃ModerateA standard, inexpensive, and widely used base. Requires an aqueous co-solvent for solubility.[4]
Potassium CarbonateK₂CO₃ModerateSimilar to Na₂CO₃ but slightly more soluble. Very common in standard protocols.[4][24]
Cesium CarbonateCs₂CO₃StrongMore soluble in organic solvents than other carbonates. Often gives higher yields in difficult couplings due to the effect of the Cs⁺ cation, but is more expensive.[4]
Potassium PhosphateK₃PO₄StrongA strong but non-nucleophilic base. Often the best choice for substrates sensitive to hydrolysis or for preventing protodeboronation.[4][24]
Potassium FluorideKFMildA mild base used when other bases cause decomposition of starting materials. The fluoride ion is thought to play a special role in activating the boron atom.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point. Optimization of temperature, time, and reagent stoichiometry may be required.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[25]

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.[25]

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2–24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. To remove boron impurities, wash with 1M NaOH, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.[7][18]

Protocol for Solvent Degassing (Sparging Method)
  • Combine the organic solvent and water in the desired ratio in a flask with a sidearm.

  • Insert a long needle or glass pipette through a septum, ensuring its tip is submerged below the liquid surface.

  • Connect the needle to a source of inert gas (Argon or Nitrogen).

  • Insert a second, shorter needle through the septum to act as an outlet.

  • Bubble the inert gas through the solvent mixture for 20–30 minutes to displace dissolved oxygen.

  • The degassed solvent should be used immediately.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming catalyst deactivation in cross-coupling reactions involving 3-ethoxyphenylboronic acid. As an electron-rich boronic acid, this compound presents unique challenges that can impact catalyst performance and reaction outcomes. This resource combines theoretical principles with field-proven insights to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most likely initial causes?

A1: Low yields in Suzuki-Miyaura couplings with electron-rich boronic acids like this compound can often be attributed to a few primary factors:

  • Catalyst Inactivity: Ensure your palladium source and phosphine ligands are fresh and have been stored under inert conditions to prevent degradation.[1]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be incomplete.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1]

  • Impure Reagents: The purity of your aryl halide, base, and solvents is critical. Water content in solvents can promote side reactions.

Q2: I am observing a significant amount of a byproduct that corresponds to the starting aryl halide being reduced (dehalogenation). What is causing this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the aryl halide is converted to the corresponding arene. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture (often from the solvent or base) followed by reductive elimination. To minimize dehalogenation:

  • Switch to a non-protic solvent system.

  • Use a non-hydroxide base.

  • Employ bulky, electron-rich phosphine ligands , which can favor the desired cross-coupling pathway.[2]

Q3: Protodeboronation of my this compound seems to be a major issue. How can I mitigate this side reaction?

A3: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a frequent challenge with electron-rich boronic acids.[2][3] The electron-donating ethoxy group on this compound can exacerbate this issue. To address this:

  • Use a milder base: Strong bases can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce protodeboronation.[1]

  • Use of boronic esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[1]

Q4: I am seeing a significant amount of homocoupling of my this compound. What are the primary causes and solutions?

A4: The formation of a biaryl product from the coupling of two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[4] To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[5]

  • Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[5]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific problems you may encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or No Product Formation

A lack of product formation is a common issue that requires a systematic approach to diagnose.

start Low/No Product Yield check_reagents Verify Reagent Quality and Purity (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_catalyst Assess Catalyst and Ligand Activity (Freshness, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_base Optimize Base (Screen different bases, e.g., K3PO4, Cs2CO3) check_reagents->optimize_base optimize_ligand Optimize Ligand (Use bulky, electron-rich ligands, e.g., SPhos, XPhos) check_catalyst->optimize_ligand increase_temp Increase Reaction Temperature check_conditions->increase_temp optimize_solvent Optimize Solvent (Ensure solubility, consider THF/Water or Dioxane/Water) optimize_base->optimize_solvent optimize_ligand->optimize_solvent success Improved Yield optimize_solvent->success increase_temp->success

Caption: Troubleshooting workflow for low or no product yield.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Catalyst Deactivation - Palladium Black Formation

The formation of palladium black is a visual indicator of catalyst deactivation, where the active Pd(0) species agglomerate into inactive palladium particles.

cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation Unstable Ligand oxidation Oxidation to Pd(II) active_catalyst->oxidation Presence of O2 inactive_catalyst Inactive Pd Black agglomeration Agglomeration ligand_dissociation->agglomeration agglomeration->inactive_catalyst oxidation->inactive_catalyst

Caption: Common pathways for palladium catalyst deactivation.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that stabilize the monoligated Pd(0) species and prevent agglomeration.[6]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes help to keep the catalyst in the solution phase.

  • Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Data Summary

The choice of base and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling reaction. The following table provides a general comparison of common bases.

BaseStrengthCommon SolventsNotes
Na₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA common and cost-effective choice.[7]
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OSimilar to Na₂CO₃, often used interchangeably.[7]
K₃PO₄ StrongToluene, Dioxane (often anhydrous)Often effective for challenging couplings, including those with sterically hindered substrates.[2]
Cs₂CO₃ StrongToluene, DioxaneHighly effective for difficult couplings due to its high solubility in organic solvents.[7]
KF MildToluene/H₂O, THF/H₂OA milder option that can be beneficial in preventing protodeboronation.[1]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting issues related to catalyst deactivation.

pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)-X(L2) pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetalation Ar-Pd(II)-Ar'(L2) pd2_oxidative->pd2_transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_transmetalation->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Catalyst deactivation can occur at any stage of this cycle, disrupting the process and leading to poor reaction outcomes.

References

Effect of solvent on the efficiency of 3-Ethoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Ethoxyphenylboronic acid in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent effects on reaction efficiency, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and ensure reliable, high-yield outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. How does the solvent choice contribute to this, and what steps can I take to improve it?

Low yields are a frequent challenge and can often be traced back to suboptimal solvent conditions. The solvent plays a critical role in solubilizing reactants, stabilizing the palladium catalyst, and influencing the reaction mechanism.[1][2]

Probable Causes & Solutions:

  • Poor Solubility of Reactants: For the catalytic cycle to proceed efficiently, the this compound, your coupling partner (e.g., an aryl halide), and the base must be sufficiently soluble.[3][4]

    • Solution: Screen a range of solvents or solvent mixtures. Ethers like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, are common starting points.[5][6] Aromatic solvents such as toluene can also be effective.[5][7] For poorly soluble substrates, more polar aprotic solvents like N,N-Dimethylformamide (DMF) might be necessary, although they can sometimes complicate product isolation.[3][5]

  • Catalyst Deactivation or Precipitation: The palladium catalyst can be sensitive to the reaction environment. An inappropriate solvent can lead to the formation of inactive palladium black or aggregation, effectively removing the catalyst from the reaction.

    • Solution: Ensure you are using high-purity, anhydrous, and degassed solvents.[1] Oxygen can oxidize the active Pd(0) species, so rigorous degassing of the solvent by methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) is crucial.[1][4] Some solvent impurities are also known to poison palladium catalysts.[2]

  • Inefficient Transmetalation Step: The transfer of the ethoxyphenyl group from boron to palladium is a key step in the catalytic cycle and is highly influenced by the solvent and base.

    • Solution: The addition of water to organic solvents (e.g., Dioxane/H₂O, THF/H₂O) is a common strategy to facilitate the transmetalation step.[5][7][8] The biphasic nature of these systems can be beneficial.[8][9]

Q2: I am observing significant amounts of a byproduct that appears to be ethoxybenzene, suggesting protodeboronation of my this compound. How can I minimize this side reaction by modifying the solvent conditions?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with electron-rich boronic acids like this compound.[1][8]

Probable Causes & Solutions:

  • Presence of Protic Sources: Water and alcohols, while often beneficial for the reaction, can also be the source of protons for this unwanted side reaction, which can be base-catalyzed.[8]

    • Solution: While an aqueous co-solvent is often used, excessive amounts of water can be detrimental. Carefully titrate the amount of water in your solvent system. Alternatively, consider running the reaction under anhydrous conditions, although this may require optimization of the base and other parameters.[9]

  • Solvent-Promoted Decomposition: Certain solvents may accelerate the decomposition of the boronic acid.

    • Solution: Ethereal solvents like THF and dioxane are generally good choices.[6][10] It is also worth noting that boronic acids can form cyclic anhydrides (boroxines) in anhydrous organic solvents, which can affect their reactivity.[8] The presence of some water can help to break down these trimers back to the monomeric boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used solvents for Suzuki-Miyaura reactions involving this compound?

A variety of solvents and solvent systems have proven effective. The choice often depends on the specific substrates and reaction conditions. Commonly used solvents include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF.[5][6]

  • Aromatics: Toluene, Xylenes.[5]

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc).[5]

  • Alcohols: Methanol, Ethanol (often as co-solvents).[5]

  • Aqueous Mixtures: Typically a mixture of an organic solvent with water (e.g., Dioxane/Water, THF/Water).[7][8]

Q2: Should I use a protic or aprotic solvent for my reaction?

Both have their advantages and disadvantages.

  • Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF) are the most common primary solvents.[5][6] They are essential for dissolving the organic coupling partners and the catalyst complex.

  • Protic Solvents (most commonly water, but also alcohols) are often used as co-solvents. A small amount of water is frequently added to organic solvents to aid in the dissolution of the base and to accelerate the transmetalation step of the catalytic cycle.[5][8] However, an excess of protic solvent can lead to the undesirable side reaction of protodeboronation.[8]

Q3: How critical is the purity of the solvent?

Solvent purity is paramount for a successful and reproducible reaction.

  • Water Content: Unless you are intentionally running in an aqueous system, anhydrous solvents are recommended to have precise control over the reaction conditions.

  • Oxygen: Solvents must be thoroughly degassed before use. Oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and can also cause oxidative degradation of phosphine ligands.[1]

  • Peroxides: Ethereal solvents like THF and dioxane can form explosive peroxides over time. These oxidizing agents can also interfere with the catalytic cycle.[8] It is crucial to use freshly distilled or inhibitor-free solvents that have been tested for peroxides.

Q4: Can the solvent influence the choice of base?

Yes, there is a strong interplay between the solvent and the base. The chosen base must have sufficient solubility in the reaction medium to be effective.[1] For instance, inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in purely organic solvents like toluene but are more soluble in aqueous mixtures.[7] The combination of solvent and base will affect the overall basicity of the reaction mixture, which in turn influences the rate of both the desired coupling and undesired side reactions.

Data & Protocols

Solvent Properties and Their Relevance

The choice of solvent can be guided by its physical properties. Below is a table summarizing key properties of common solvents used in Suzuki-Miyaura couplings.

SolventDielectric Constant (20°C)Boiling Point (°C)Water SolubilityCommon Use Case
1,4-Dioxane2.2101MiscibleGeneral purpose, often with water[5][6]
Tetrahydrofuran (THF)7.666MiscibleLower boiling point alternative to dioxane[5][6]
Toluene2.41110.05 g/100 mLAnhydrous reactions, higher temperatures[5][7]
N,N-Dimethylformamide (DMF)36.7153MiscibleFor poorly soluble substrates, can be difficult to remove[5]
Ethanol/WaterVariableVariableMiscible"Green" solvent option, good for dissolving bases[6]
Experimental Protocol: Solvent Screening for a Model Reaction

This protocol outlines a general procedure for screening different solvents for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: this compound + Aryl Bromide -> 3-Ethoxy-1,1'-biphenyl derivative

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 eq)

  • Selected Solvents (degassed)

Procedure:

  • To a series of flame-dried reaction tubes, add the aryl bromide, this compound, K₂CO₃, and a magnetic stir bar.

  • Seal each tube with a rubber septum.

  • Evacuate and backfill each tube with Argon or Nitrogen (repeat 3 times).

  • To each tube, add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Using a syringe, add 5 mL of the designated degassed solvent (or solvent mixture) to each respective tube.

  • Place the tubes in a preheated heating block or oil bath at 80-100 °C.

  • Stir the reactions for the designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC/LC-MS.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions, with a focus on solvent-related issues.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents Degassing 2. Ensure Rigorous Degassing (Ar/N2 Sparging, Freeze-Pump-Thaw) CheckReagents->Degassing OptimizeSolvent 3. Optimize Solvent System - Screen different solvents (Dioxane, THF, Toluene) - Evaluate aqueous co-solvents - Check reactant solubility Degassing->OptimizeSolvent OptimizeCatalyst 4. Optimize Catalyst & Ligand OptimizeSolvent->OptimizeCatalyst OptimizeBase 5. Optimize Base OptimizeCatalyst->OptimizeBase ImprovedYield Improved Yield OptimizeBase->ImprovedYield

Caption: A step-by-step troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

References

Troubleshooting low yields in Chan-Lam couplings with 3-Ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chan-Lam Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Chan-Lam coupling with 3-Ethoxyphenylboronic acid is giving very low to no yield. What are the most common initial checks I should perform?

Low yields in Chan-Lam couplings are a frequent issue, often stemming from a few key areas.[1][2] Before undertaking extensive optimization, verify the following foundational aspects of your experimental setup:

  • Reagent Quality, Especially the Boronic Acid: Arylboronic acids can dehydrate over time to form cyclic boroxine anhydrides.[2] This process can impact the reagent's activity. While boroxines can sometimes be active, their reactivity can differ from the free acid. Confirm the purity of your this compound. If it's an older stock, consider using a freshly opened bottle or purifying the existing material.

  • Copper Catalyst Source and Oxidation State: The reaction is typically catalyzed by a copper(II) source, such as copper(II) acetate (Cu(OAc)₂).[3][4] Ensure your copper salt is of good quality. While the catalytic cycle involves multiple oxidation states (Cu(I), Cu(II), Cu(III)), starting with a reliable Cu(II) precursor is crucial.[5][6]

  • Atmosphere and Oxidant: The Chan-Lam coupling is an oxidative coupling.[6] It requires an oxidant to regenerate the active copper catalyst, with molecular oxygen from the air often serving this role.[3][7] Ensure your reaction is not running under strictly inert conditions (e.g., a nitrogen or argon atmosphere) unless your specific protocol calls for a different oxidant.[8] Running the reaction open to the air or under an oxygen atmosphere is standard.[4][6]

  • Base Integrity: The base plays a critical role, often to facilitate deprotonation of the nucleophile and potentially to sequester acid generated during the reaction.[1][4] Ensure your base (e.g., triethylamine, pyridine, potassium carbonate) has not degraded. Liquid bases, in particular, can absorb atmospheric moisture and CO₂.

Q2: I've confirmed my reagents are good and the setup is correct, but the yield is still poor. What are the key reaction parameters I should optimize for this compound?

Once the basics are covered, systematic optimization is the next logical step. The electronic and steric properties of this compound may require conditions different from a simple phenylboronic acid.

Key Parameters for Optimization:

  • Solvent Selection: Solvent choice is highly influential.[7][9] While dichloromethane (DCM) and methanol (MeOH) are common, other solvents like acetonitrile (MeCN), dimethylformamide (DMF), or toluene might be more effective.[3][9] Sometimes a mixed solvent system can be beneficial.[10] For instance, methanol has been shown to be a preferred solvent in several studies, leading to good yields.[9]

  • Base Strength and Type: The choice of base can be critical. If your nucleophile (the amine or alcohol) is weakly acidic, a stronger base might be necessary. Common bases range from organic amines like pyridine and triethylamine (Et₃N) to inorganic bases like potassium carbonate (K₂CO₃).[3] The base can also act as a ligand for the copper center.[8]

  • Copper Source and Ligands: While simple copper salts like Cu(OAc)₂ are standard, the counter-ion can influence reactivity; Cu(OTf)₂ has shown moderate to good yields in some systems.[9] The addition of a ligand, such as pyridine or a bidentate ligand like a phenanthroline derivative, can significantly improve yields by stabilizing the copper catalyst and preventing side reactions.[5][9]

  • Stoichiometry: An excess of the boronic acid is often required to drive the reaction to completion and compensate for side reactions like homocoupling.[7][8] A common starting point is 1.5 to 2.0 equivalents of the boronic acid relative to the limiting reagent (typically the N-H or O-H partner).[7][11]

Table 1: General Optimization Strategy

ParameterInitial ConditionOptimization StepsRationale & Key Insights
Boronic Acid 1.5 equiv.Increase to 2.0-3.0 equiv.Compensates for homocoupling and protodeboronation side reactions.[7]
Copper Catalyst 10 mol% Cu(OAc)₂Screen Cu(OTf)₂, CuCl₂.[3] Increase loading to 20 mol% or even stoichiometric amounts.Counter-ion and catalyst loading can dramatically affect reaction rates.[9]
Base 2.0 equiv. PyridineScreen Et₃N, K₂CO₃, 2,6-lutidine.[3][6]Base modulates nucleophile reactivity and copper speciation.
Solvent DCMScreen MeOH, MeCN, Toluene, DMF.[3][9]Solvent polarity and coordinating ability impact solubility and catalyst activity.
Temperature Room Temp.Increase to 40-80 °C.Provides energy to overcome activation barriers, but can also increase side reactions.
Q3: My main byproducts are ethoxybenzene and a biaryl compound from the boronic acid. What causes these side reactions and how can I minimize them?

These are classic side reactions in Chan-Lam couplings and understanding their origin is key to suppression.[3][7]

  • Protodeboronation (forms Ethoxybenzene): This is the reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents), yielding the corresponding arene (ethoxybenzene in your case).[3][7] It is a significant competing pathway.[12]

    • Cause: This reaction can be catalyzed by residual acid or base and is often promoted by the presence of water.[7][12] Early reports indicated that water can be detrimental.[7]

    • Mitigation Strategy:

      • Use Anhydrous Conditions: While the Chan-Lam is known for its tolerance to air, excessive water can be problematic. Using anhydrous solvents and adding molecular sieves (e.g., 4Å) can help, though an excess of sieves can sometimes inhibit the reaction.[7]

      • Control pH: The pH of the reaction mixture influences the rate of protodeboronation.[12] Careful selection of the base is important.

      • Increase Boronic Acid Equivalents: Using a larger excess of the this compound can help ensure enough remains to participate in the desired coupling reaction.[8]

  • Homocoupling (forms Biaryl): This is the dimerization of two molecules of the boronic acid to form a symmetrical biaryl compound.[7][13]

    • Cause: This side reaction is also catalyzed by the copper species. It becomes more competitive if the desired cross-coupling is slow.

    • Mitigation Strategy:

      • Add a Ligand: Ligands like pyridine or other N-based ligands can modulate the reactivity of the copper catalyst, often favoring the cross-coupling pathway over homocoupling.[8]

      • Optimize Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can minimize this byproduct.

      • Control Oxygen Concentration: While oxygen is necessary, excessively high pressures can sometimes promote side reactions. Running open to air is typically sufficient.[8]

Visualizing the Process

The Chan-Lam Catalytic Cycle

The mechanism involves the coordination of the nucleophile and the boronic acid to the copper center, followed by a key reductive elimination step to form the C-N or C-O bond.[5] The Cu(I) species is then re-oxidized to the active Cu(II) state by an oxidant, typically oxygen.[3]

Chan_Lam_Cycle cluster_main Catalytic Cycle CuII Cu(II) Catalyst Transmetalation Ar-Cu(II) Complex CuII->Transmetalation 1. Transmetalation + Ar-B(OH)₂ CuI Cu(I) Species CuI->CuII 5. Re-oxidation (O₂) Product Ar-N(H)R / Ar-OR Coordination Ar-Cu(II)-N(H)R Complex Transmetalation->Coordination 2. Coordination + R-NH₂ / R-OH Oxidation Ar-Cu(III) Complex Coordination->Oxidation 3. Oxidation ReductiveElimination Oxidation->ReductiveElimination 4. Reductive Elimination ReductiveElimination->CuI ReductiveElimination->Product caption Figure 1. Simplified Chan-Lam Catalytic Cycle.

Caption: Figure 1. Simplified Chan-Lam Catalytic Cycle.

Troubleshooting Workflow

When encountering low yields, a systematic approach is essential. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Q1: Verify Reagent Quality (Boronic Acid, Cu Salt, Base) Start->CheckReagents CheckSetup Q2: Confirm Reaction Setup (Atmosphere, Temp.) CheckReagents->CheckSetup Optimize Q3: Systematic Optimization CheckSetup->Optimize AnalyzeByproducts Q4: Analyze Byproducts (Protodeboronation, Homocoupling) Optimize->AnalyzeByproducts Yes Solvent Screen Solvents (DCM, MeOH, MeCN, etc.) Optimize->Solvent No obvious byproducts AnalyzeByproducts->Solvent Protodeboronation Dominant Ligand Add/Screen Ligands AnalyzeByproducts->Ligand Homocoupling Dominant Stoichiometry Adjust Stoichiometry (Increase Boronic Acid) AnalyzeByproducts->Stoichiometry Homocoupling Dominant Base Screen Bases (Pyridine, K₂CO₃, etc.) Solvent->Base Base->Ligand Ligand->Stoichiometry Success Yield Improved Stoichiometry->Success caption Figure 2. Troubleshooting Decision Tree.

Caption: Figure 2. Troubleshooting Decision Tree.

Experimental Protocol Example: General Procedure for Chan-Lam N-Arylation

This protocol serves as a robust starting point for optimization.

  • Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add the amine (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), and Copper(II) acetate (0.05 mmol, 10 mol%).

  • Reagent Addition: Add the solvent (e.g., Dichloromethane, 2.5 mL) followed by the base (e.g., Pyridine, 1.0 mmol, 2.0 equiv.).

  • Reaction: Leave the vial uncapped (or loosely capped) to allow exposure to air and stir the mixture vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.

References

Technical Support Center: Purifying 3-Ethoxyphenylboronic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Ethoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block. Boronic acids, while immensely useful, present unique purification challenges due to their chemical nature. This guide provides in-depth, field-tested solutions and foundational knowledge to empower you to overcome these obstacles efficiently.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the column chromatography of this compound.

Issue 1: Product is Irreversibly Adsorbed or "Stuck" at the Origin of the Silica Gel Column
  • Problem: After loading the crude product, the desired this compound does not elute from the column, even with highly polar solvent systems (e.g., 100% ethyl acetate or methanol mixtures).

  • Probable Cause(s):

    • Strong Lewis Acid-Base Interaction: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The boron atom in your product is Lewis acidic and can interact strongly with the Lewis basic silanol oxygens, leading to irreversible adsorption.[1][2]

    • Dehydration to Boroxine: On the acidic silica surface, three molecules of the boronic acid can undergo dehydration to form a cyclic trimer called a boroxine. This impurity is often less polar than the parent acid but can also exhibit complex interactions with the stationary phase.

  • Solution(s):

    • Deactivate the Stationary Phase: The most effective solution is to mitigate the acidity of the silica gel.

      • Method A: Use Neutral Alumina. For moderately polar boronic acids, neutral alumina can be an excellent alternative to silica gel, as it lacks the highly acidic silanol groups.[3]

      • Method B: Use Boric Acid-Impregnated Silica Gel. This technique "pre-treats" the silica's Lewis basic sites, preventing your product from binding too strongly.[1] This is a highly effective method for purifying problematic boronic acids and esters.[1][2]

    • Modify the Mobile Phase: Add a competitive binding agent or a pH modifier to the eluent. A small amount of a polar, protic solvent like methanol can sometimes help, but adding an acid modifier is often more effective. Try adding 0.5-1% acetic acid to your eluent system. This can help by protonating the silanol groups, reducing their binding affinity.[3]

Issue 2: Poor Separation and Significant Peak Tailing or Streaking on TLC and Column
  • Problem: The product spot on the TLC plate is elongated or "streaks" up from the baseline. During column chromatography, the product elutes over a large number of fractions with significant tailing, leading to poor resolution from impurities.

  • Probable Cause(s):

    • Mixed Interactions: This is also a classic sign of strong, non-ideal interactions between the polar boronic acid group and the silica stationary phase. Tailing occurs when a fraction of the analyte molecules are retained more strongly than the average, resulting in a slow "bleed" from the column.[4]

    • Column Overload: Applying too much crude material for the amount of stationary phase can saturate the column, leading to broad, tailing peaks.

  • Solution(s):

    • Optimize Mobile Phase:

      • Increase Polarity Gradually: Ensure you are using an appropriate solvent gradient.

      • Add a Modifier: As with irreversible binding, adding 0.5-1% acetic acid to the mobile phase can significantly improve peak shape by minimizing interaction with basic sites on the silica.[3]

    • Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel (e.g., 1-5 g of crude product for 100 g of silica).

    • Switch to a Deactivated Stationary Phase: Both neutral alumina and boric acid-impregnated silica, as mentioned above, will dramatically reduce tailing.[1][3]

Issue 3: New, Unidentified Spots Appear on TLC After Chromatography
  • Problem: The crude material shows a clean spot on TLC, but after passing it through a silica gel column, new impurity spots are visible in the collected fractions.

  • Probable Cause(s):

    • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive boronic acids.[1] This can involve protodeboronation (loss of the B(OH)₂ group) or other side reactions.

    • Hydrolysis of Boronic Esters: If your product is a boronic ester (e.g., a pinacol ester), it may be hydrolyzing back to the boronic acid on the column.[5] The water content of the silica gel and solvents can facilitate this.

  • Solution(s):

    • Use Anhydrous Conditions: Ensure your solvents are dry and consider using freshly dried silica gel for the column.

    • Avoid Silica Gel: This is a strong indicator that silica gel is not compatible with your compound. Immediately switch to neutral alumina or boric acid-impregnated silica.[1][3]

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and elute it in a single session.

Troubleshooting Summary Table
Problem Primary Cause Recommended First Action Alternative Actions
Product Won't Elute Strong Adsorption on SilicaSwitch to Boric Acid-Impregnated Silica [1] or Neutral Alumina .[3]Add 1% acetic acid to the eluent; Use a more polar solvent system (e.g., DCM/Methanol).
Peak Tailing/Streaking Non-Ideal Analyte-Silica InteractionAdd 0.5-1% acetic acid to the mobile phase.[3]Reduce sample load; Switch to a deactivated stationary phase.[1]
On-Column Degradation Silica-Catalyzed DecompositionImmediately switch to Neutral Alumina or another inert stationary phase.Ensure all solvents and silica are dry; Run the column quickly.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from methodologies designed to reduce the Lewis acidity of silica gel for the purification of sensitive compounds like boronic esters.[1]

  • Preparation: In a round-bottom flask, prepare a 10% (w/v) solution of boric acid in methanol. For every 100 g of silica gel you plan to use, you will need approximately 200-250 mL of this solution.

  • Slurry Formation: Add the dry silica gel to the methanolic boric acid solution. Swirl gently to create a uniform slurry.

  • Evaporation: Remove the methanol under reduced pressure using a rotary evaporator. Continue to rotate the flask until the silica is a completely dry, free-flowing white powder.

  • Final Drying (Optional but Recommended): For best results, dry the prepared silica in a vacuum oven at 50-60°C for several hours to remove any residual moisture.

  • Usage: The boric acid-impregnated silica is now ready to be used for packing your column using standard wet or dry packing methods.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system (mobile phase) for purifying this compound?

A1: The polarity of this compound requires a moderately polar solvent system. A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent.

  • Recommended Starting Systems:

    • Hexane / Ethyl Acetate (e.g., start at 9:1 and move to 7:3, 1:1)

    • Dichloromethane / Methanol (e.g., start at 99:1 and move to 95:5)

  • Optimization: The ideal system should give your product an Rf value of 0.25 - 0.35 on the TLC plate. This generally provides the best separation on a column. If you observe streaking, add 0.5-1% acetic acid to the solvent mixture during TLC analysis to see if it resolves the issue; if it does, use the same modifier in your column's mobile phase.[3]

Q2: Is this compound stable? What storage conditions are recommended?

A2: Like many phenylboronic acids, this compound is generally stable under normal conditions but is sensitive to certain factors.[6][7] It is hygroscopic and can be sensitive to air and moisture over long periods.[8]

  • Storage: For long-term stability, it should be kept in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and refrigerated.

  • Handling: Avoid prolonged exposure to moist air. Use in a well-ventilated area.[6]

Q3: My product is an oil and I'm having trouble loading it onto the column. What should I do?

A3: If your crude product is an oil or has poor solubility in the starting eluent, you should use the dry loading method.

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or your chosen stationary phase) to this solution, typically 5-10 times the mass of your crude product.

  • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[9]

  • Carefully layer this powder on top of your packed column. This technique introduces the sample in a concentrated band and prevents issues associated with using strong, dissolving solvents during loading.[9]

Q4: I've heard about converting boronic acids to esters for purification. Is this a good strategy?

A4: Yes, this is an excellent advanced strategy. Converting the boronic acid to a boronic ester, such as a pinacol ester [Ar-B(pin)] or a MIDA ester, can significantly improve its stability and chromatographic behavior.[1][2]

  • Advantages:

    • Increased Stability: Esters are often more stable on silica gel than the corresponding free acids.[5][10]

    • Improved Solubility: They are typically less polar and more soluble in common organic solvents, making chromatography easier.

    • Simplified Purification: The conversion often makes purification by standard silica gel chromatography straightforward, avoiding the need for special stationary phases.[10]

  • Considerations: This adds an extra synthetic step for protection and a subsequent deprotection step after purification. This is most suitable when direct purification of the acid proves intractable.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Hex/EtOAc +/- 1% AcOH) SP 2. Select Stationary Phase (Start with Boric Acid-Silica) TLC->SP MP 3. Select Mobile Phase (Rf ~0.3) SP->MP Pack 4. Pack Column MP->Pack Load 5. Load Sample (Dry loading recommended) Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap

Caption: General workflow for purifying this compound.

G Start Problem Encountered During Column Chromatography Q1 Is the product eluting from the column? Start->Q1 A1_No Strong Adsorption Issue Q1->A1_No No A1_Yes Yes, but with issues... Q1->A1_Yes Yes Sol1 SOLUTION: 1. Switch to Boric Acid-Silica or Neutral Alumina. 2. Add 1% Acetic Acid to eluent. A1_No->Sol1 Q2 Is there significant peak tailing/streaking? A1_Yes->Q2 A2_Yes Poor Peak Shape Issue Q2->A2_Yes Yes A2_No No, peaks are sharp... Q2->A2_No No Sol2 SOLUTION: 1. Add 0.5-1% Acetic Acid to eluent. 2. Reduce sample load. 3. Use a deactivated stationary phase. A2_Yes->Sol2 Q3 Are new impurity spots appearing post-column? A2_No->Q3 A3_Yes On-Column Degradation Q3->A3_Yes Yes A3_No Separation Successful Q3->A3_No No Sol3 SOLUTION: 1. Switch to Neutral Alumina immediately. 2. Use dry solvents/silica. 3. Run column faster. A3_Yes->Sol3 A3_No->A3_No

Caption: Troubleshooting decision tree for boronic acid purification.

References

Identifying and characterizing side products in 3-Ethoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Ethoxyphenylboronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common side products in your reactions.

Introduction: The Challenge of Purity

This compound is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions.[1][2][3] While powerful, these reactions are not without their complexities. The formation of undesired side products can significantly lower the yield of the target molecule, complicate purification, and introduce impurities that are unacceptable in a drug development context. A thorough understanding of the potential side reaction pathways is therefore critical for successful and reproducible synthesis. This guide is designed to provide both quick solutions to common problems and deeper mechanistic insights to help you optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low yield, and I see a significant amount of ethoxybenzene. What is happening? A1: You are likely observing protodeboronation, one of the most common decomposition pathways for arylboronic acids.[4] This reaction involves the replacement of the carbon-boron bond with a carbon-hydrogen bond, converting your this compound into ethoxybenzene.[5] It is often catalyzed by acidic or basic conditions, especially in the presence of water.[6][7] To mitigate this, ensure your solvent is rigorously dry, the reaction is run under a strict inert atmosphere (Nitrogen or Argon), and consider the strength and type of base you are using.[6][8]

Q2: I've isolated a byproduct with a mass corresponding to a dimer of my starting material. What is it and how can I avoid it? A2: This byproduct is 3,3'-diethoxybiphenyl, the result of a homocoupling reaction. In Suzuki reactions, this can be catalyzed by palladium species, particularly if the reaction mixture is exposed to oxygen.[8][9][10] Oxygen can lead to the formation of palladium complexes that promote the dimerization of two boronic acid molecules.[9][10] In Chan-Lam couplings, copper catalysts can also promote homocoupling.[11][12] The most effective preventative measure is to thoroughly degas your solvents and maintain an inert atmosphere throughout the reaction.[8]

Q3: My ¹H NMR spectrum looks complex, with broadened aromatic signals. What could be the cause? A3: This is often indicative of the presence of the corresponding boroxine, a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[13] Boronic acids exist in equilibrium with their boroxines, and this equilibrium can complicate NMR analysis by causing peak broadening.[14] To confirm, you can try dissolving a small sample in a coordinating deuterated solvent like methanol-d4, which often breaks up the boroxine and results in a sharper, more defined spectrum.[14] ¹¹B NMR is also an excellent tool to distinguish the trigonal boronic acid (typically δ 25-35 ppm) from the tetrahedral boroxine (typically δ 15-25 ppm).[13]

Q4: Besides my desired product, I've identified 3-ethoxyphenol in my reaction mixture. How did this form? A4: The presence of 3-ethoxyphenol points to oxidative degradation of the boronic acid. The carbon-boron bond is susceptible to oxidation, which cleaves the bond and installs a hydroxyl group, yielding the corresponding phenol and boric acid.[13][15] This can be caused by residual oxidizing agents or exposure to air, sometimes in the presence of metal catalysts.[16] Again, maintaining an inert atmosphere and using purified, degassed reagents can help minimize this side reaction.

In-Depth Troubleshooting Guides

Issue: Protodeboronation

Protodeboronation is the protonolysis of the C–B bond, converting an arylboronic acid into its corresponding arene.[4] This is a frequent cause of yield loss and is highly dependent on reaction conditions.

Causality & Mechanism: The reaction is known to proceed via multiple pathways depending on the pH.[4] Under the basic conditions typical for a Suzuki coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form (ArB(OH)₃⁻). This boronate can then be protonated by a proton source (like water) at the ipso-carbon, leading to C-B bond cleavage.[6][7] For electron-deficient arylboronic acids, a mechanism involving a transient aryl anion may also be at play.[5][6]

Mitigation Strategies:

  • Inert Atmosphere & Dry Reagents: Rigorously exclude water and oxygen from the reaction. Use freshly dried and degassed solvents.[8]

  • Base Selection: The choice of base is critical. A base must be strong enough to promote transmetalation but not so strong that it excessively promotes protodeboronation.[8] Finely powdered potassium phosphate (K₃PO₄) is often a good choice for sensitive substrates.[8]

  • Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can suppress protodeboronation.[4] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low.

  • Temperature Control: Elevated temperatures can accelerate protodeboronation. Run the reaction at the lowest effective temperature.[17]

Issue: Homocoupling

Homocoupling results in the formation of a symmetrical biaryl (3,3'-diethoxybiphenyl) from two molecules of the boronic acid.

Causality & Mechanism:

  • Palladium-Catalyzed (Suzuki): This side reaction is strongly linked to the presence of oxygen.[9] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid, ultimately leading to reductive elimination of the biaryl product.[10] It can also occur if Pd(II) species are present that have not yet entered the main catalytic cycle.[9]

  • Copper-Catalyzed (Chan-Lam): Copper catalysts can also facilitate the homocoupling of boronic acids, often proceeding through a mechanism involving two B-to-Cu transmetalation steps followed by reductive elimination from a Cu(II) or Cu(III) intermediate.[11][12][18]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Degas solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Active Catalyst: Ensure your palladium source is active and efficiently enters the catalytic cycle. Using pre-formed Pd(0) catalysts or robust precatalysts (e.g., palladacycles) can help ensure the desired cross-coupling outcompetes the homocoupling pathway.[8]

  • Stoichiometry: Avoid using a large excess of the boronic acid, as this can favor side reactions once the limiting electrophile is consumed.

Visualization of Side Reaction Pathways & Workflows

G cluster_main Common Side Reactions cluster_products Identified Byproducts BA This compound Proto Ethoxybenzene (Protodeboronation) BA->Proto + H₂O - B(OH)₃ Homo 3,3'-Diethoxybiphenyl (Homocoupling) BA->Homo Pd or Cu cat. + O₂ Boroxine Trimeric Boroxine (Dehydration) BA->Boroxine - 3 H₂O (Equilibrium) Phenol 3-Ethoxyphenol (Oxidation) BA->Phenol [Oxidant]

analytical_workflow cluster_characterization Detailed Characterization start Crude Reaction Mixture tlc Initial Check: TLC / LC-MS Screen start->tlc decision Unexpected Spots or Masses? tlc->decision lcms LC-MS Analysis (Determine MW of byproducts) decision->lcms Yes end Side Product(s) Identified decision->end No (Proceed with Purification) nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B for structure) lcms->nmr gcms GC-MS Analysis (For volatile byproducts like ethoxybenzene) nmr->gcms gcms->end

Analytical Characterization Guide

Proper identification of side products is the first step toward mitigating their formation. A combination of chromatographic and spectroscopic techniques is essential.

Summary of Potential Side Products
Side ProductStructureFormulaMW ( g/mol )Key Analytical Signature (¹H NMR / MS)
EthoxybenzeneEtO-PhC₈H₁₀O122.16Triplet ~1.4 ppm, Quartet ~4.0 ppm / m/z = 122
3,3'-DiethoxybiphenylEtO-Ph-Ph-OEtC₁₆H₁₈O₂242.31Complex aromatic signals / m/z = 242
3-EthoxyphenolEtO-Ph-OHC₈H₁₀O₂138.16Phenolic -OH signal, distinct aromatic pattern / m/z = 138
Boroxine Anhydride(C₈H₁₀BO)₃C₂₄H₃₀B₃O₆443.93Broadened ¹H NMR signals; MS peak often not observed due to instability. Best seen in ¹¹B NMR.
Experimental Protocols

Protocol 1: HPLC-MS Analysis for Reaction Monitoring [13][19] This method is ideal for quantifying the consumption of starting materials and the formation of products and byproducts.

  • Instrumentation: HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (ESI source).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and MS scan in both positive and negative ion modes.

  • Sample Preparation: At set time points, withdraw a ~10-20 µL aliquot of the reaction mixture. Immediately quench it in 1 mL of acetonitrile to stop the reaction and precipitate the catalyst/salts. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Analysis for Volatile Byproducts [13] This is particularly useful for detecting and confirming low molecular weight, volatile byproducts like ethoxybenzene.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Injection: 1 µL, split injection.

  • Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.

  • Sample Preparation: After workup, dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

Protocol 3: ¹¹B NMR for Boroxine Characterization [20][21] This technique directly probes the boron atom, providing unambiguous evidence for the presence of boronic acid vs. boroxine.

  • Instrumentation: NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve ~10-15 mg of the boronic acid sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass.

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use BF₃•OEt₂ as an external reference (δ 0.0 ppm).

  • Analysis:

    • A signal around δ 28-32 ppm corresponds to the trigonal sp²-hybridized boronic acid.

    • A signal around δ 18-22 ppm corresponds to the tetrahedral sp³-hybridized boroxine.

    • The relative integration of these signals can provide the ratio of the two species in solution.[13]

References

Storage and handling guidelines to maintain 3-Ethoxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Ethoxyphenylboronic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage and handling of this compound to ensure its stability and optimal performance in your experiments.

Introduction to this compound Stability

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many boronic acids, its stability can be compromised under certain conditions, leading to degradation and impacting experimental outcomes.[3][4][5] Understanding the factors that affect its stability is crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of best practices for the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To maintain the long-term stability of solid this compound, it is crucial to store it under controlled conditions. The primary concerns are exposure to moisture, air (oxygen), and elevated temperatures.

  • Temperature: For optimal long-term stability, it is recommended to store this compound at -20°C.[6] Some suppliers may ship the product at room temperature, but for extended storage, refrigeration is advised.[7][8]

  • Atmosphere: Boronic acids can be sensitive to air.[8] It is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Moisture: this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to the formation of boroxines (cyclic anhydrides) and other byproducts.[8][9] Therefore, the container should be tightly sealed and stored in a dry environment.[7][10][11] A desiccator can provide an additional layer of protection against moisture.

ParameterRecommended ConditionRationale
Temperature -20°C[6]Minimizes degradation kinetics.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.[3]
Moisture Dry / DesiccatedPrevents hydrolysis and boroxine formation.[8][9]
Light Protect from light[12]Minimizes potential light-induced degradation.
Q2: My this compound appears clumpy. Is it still usable?

A2: Clumping is often a sign of moisture absorption. While the material may still be usable, its purity could be compromised due to the formation of boroxines. It is highly recommended to assess the purity of the material before use, for example, by NMR spectroscopy. If the clumping is minor, drying the material under high vacuum may be sufficient. For critical applications, using a fresh, properly stored sample is advisable.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways for arylboronic acids like this compound are:

  • Oxidative Deboronation: This is a common degradation pathway where the boronic acid group is cleaved and replaced by a hydroxyl group in the presence of oxygen or other oxidizing agents.[3][13] This process converts the boronic acid into an alcohol and boric acid.[3]

  • Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond. This can be accelerated by the presence of heat, base, or a palladium catalyst.[4][5]

The following diagram illustrates these degradation pathways:

G cluster_0 This compound Stability A This compound B Oxidative Deboronation A->B O2 / Oxidants C Protodeboronation A->C H+ / Heat / Base D 3-Ethoxyphenol + Boric Acid B->D E Ethoxybenzene C->E

Caption: Key degradation pathways of this compound.

Q4: How should I handle this compound in the laboratory?

A4: Proper handling is essential to maintain the compound's integrity and ensure user safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[7][11][14][15]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7][10][12][16]

  • Dispensing: When weighing and dispensing the solid, do so in a controlled environment to minimize exposure to atmospheric moisture and air. If possible, use a glove box with an inert atmosphere.

  • Solution Preparation: Prepare solutions of this compound just before use. The stability of boronic acids in solution can be lower than in the solid state.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in Suzuki-Miyaura coupling reaction. Degradation of this compound due to improper storage or handling.- Use a fresh, properly stored sample of the boronic acid. - Ensure all solvents are anhydrous and reaction is performed under an inert atmosphere.
Presence of unexpected byproducts in the reaction mixture. Formation of boroxines or products of oxidative/protodeboronation.- Confirm the purity of the starting material by NMR or LC-MS. - Consider using a boronic acid surrogate like a MIDA boronate for challenging reactions where the boronic acid is unstable.[4][5]
Inconsistent reaction results. Variable purity of this compound between batches or due to gradual degradation.- Always check the purity of a new batch of the reagent. - Adhere strictly to standardized storage and handling protocols.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR

This protocol provides a general method for assessing the purity of this compound and checking for the presence of common impurities like its corresponding boroxine.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of this compound and any potential impurities. The presence of broad peaks in the aromatic region or additional signals may indicate the formation of boroxines or other degradation products.

Protocol 2: Safe Handling and Dispensing Workflow

The following diagram outlines a recommended workflow for handling solid this compound to minimize degradation.

G cluster_workflow Handling Workflow for this compound start Start remove_from_storage Remove from -20°C storage start->remove_from_storage equilibrate Allow to equilibrate to room temperature in a desiccator remove_from_storage->equilibrate transfer_to_hood Transfer to a chemical fume hood equilibrate->transfer_to_hood weigh Weigh the required amount quickly transfer_to_hood->weigh seal Tightly seal the original container weigh->seal use Use the weighed material immediately in the reaction weigh->use store Return to -20°C storage seal->store end End use->end

Caption: Recommended workflow for handling solid this compound.

References

Validation & Comparative

3-Ethoxyphenylboronic acid vs. other substituted phenylboronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-Ethoxyphenylboronic Acid vs. Other Substituted Phenylboronic Acids in Suzuki Coupling

Authored by a Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] The reaction's significance in constructing biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[1][3] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties are pivotal in dictating the reaction's outcome.

This guide provides a detailed comparison of this compound with other substituted phenylboronic acids in the context of Suzuki coupling. We will explore the nuanced interplay of electronic and steric effects that govern reactivity, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a robust framework for reaction design and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this mechanism is crucial for rationalizing the influence of substituents on the boronic acid partner. The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > OTf > Cl.[1][5]

  • Transmetalation : This is the rate-determining step in many cases and involves the transfer of the organic group from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(0)L_n B Ar-Pd(II)L_n-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L_n-Ar' B->C Transmetalation (Ar'-B(OH)2 + Base) C->A Reductive Elimination (Ar-Ar') Product Ar-Ar' C->Product Reactants Ar-X + Ar'-B(OH)2 Reactants->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Decisive Role of Substituents on Phenylboronic Acids

The electronic nature and steric profile of substituents on the phenylboronic acid can profoundly influence the rate of transmetalation and, consequently, the overall efficiency of the Suzuki coupling.

Electronic Effects: A Tale of Two Classes

1. Electron-Donating Groups (EDGs): Accelerating the Coupling

Phenylboronic acids equipped with electron-donating groups (e.g., alkoxy, alkyl, amino) generally enhance the rate of Suzuki coupling.[2][7] These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This heightened nucleophilicity facilitates the transfer of the aryl group from the boronate complex to the palladium center during the transmetalation step.

This compound, with its meta-ethoxy group, is a prime example of an electronically activated substrate. The ethoxy group exerts a moderate electron-donating inductive effect, which is sufficient to promote the reaction without introducing significant side reactions.

Comparison of Common EDGs:

SubstituentPositionElectronic EffectImpact on Suzuki Coupling
-OCH₂CH₃ meta (3-) Inductive (donating) Favorable reaction rates, good balance of reactivity.
-OCH₃para (4-)Resonance (donating)Generally leads to high yields and fast reactions.[8]
-CH₃para (4-)Inductive (donating)Enhances reactivity compared to unsubstituted phenylboronic acid.
-NH₂para (4-)Resonance (strong donating)Can be highly reactive but may lead to catalyst inhibition in some cases.

2. Electron-Withdrawing Groups (EWGs): A More Complex Scenario

Conversely, electron-withdrawing groups (e.g., nitro, cyano, carbonyl) decrease the electron density on the phenyl ring, rendering the ipso-carbon less nucleophilic. This can slow down the transmetalation step, often leading to lower yields or requiring more forcing reaction conditions.[2][7] However, this is not a universal rule, and successful couplings with EWG-substituted boronic acids can be achieved with careful optimization of the catalyst system and reaction conditions.[2][9]

Steric Effects: The Influence of Position

The position of the substituent on the phenyl ring is as critical as its electronic nature.

  • Meta-Substituents (like in this compound): The meta position offers a strategic advantage. It allows the electronic influence of the substituent to be transmitted to the reaction center without imposing significant steric hindrance around the boronic acid moiety. This lack of steric congestion ensures unimpeded access for the palladium complex during transmetalation.

  • Ortho-Substituents: Even electron-donating groups, when placed at the ortho position (e.g., 2-ethoxyphenylboronic acid), can significantly retard the reaction rate.[10][11] The steric bulk of the ortho-substituent can hinder the formation of the necessary transition state for transmetalation.[12][13] Overcoming this steric barrier often requires specialized, bulky phosphine ligands on the palladium catalyst to facilitate the coupling.[14][15]

  • Para-Substituents: The para position provides a "pure" electronic effect without steric complications, making para-substituted phenylboronic acids excellent substrates for studying the electronic influence on reaction rates.

Substituent_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects A Substituted Phenylboronic Acid EDG Electron-Donating Group (e.g., -OCH2CH3, -OCH3) A->EDG Increases Nucleophilicity (Faster Transmetalation) EWG Electron-Withdrawing Group (e.g., -NO2, -CN) A->EWG Decreases Nucleophilicity (Slower Transmetalation) Ortho Ortho Position (High Hindrance) A->Ortho Impedes Pd Complex (Slower Reaction) Meta Meta Position (Low Hindrance) A->Meta Optimal Balance Para Para Position (No Hindrance) A->Para Purely Electronic Effect

Caption: Influence of electronic and steric effects on Suzuki coupling.

Comparative Performance Data

To illustrate these principles, the following table summarizes typical yields for the Suzuki coupling of various substituted phenylboronic acids with 4-bromoanisole under standardized conditions.

Reaction: 4-Bromoanisole + Substituted Phenylboronic Acid → Substituted Methoxybiphenyl

Phenylboronic AcidSubstituentPositionClassificationTypical Yield (%)
This compound -OCH₂CH₃ meta EDG, Low Steric Hindrance 90-98%
4-Methoxyphenylboronic acid-OCH₃paraEDG, No Steric Hindrance92-99%
Phenylboronic acid-H-Unsubstituted85-95%
4-Nitrophenylboronic acid-NO₂paraEWG, No Steric Hindrance70-85%
2-Methylphenylboronic acid-CH₃orthoEDG, High Steric Hindrance65-80%
2-Methoxyphenylboronic acid-OCH₃orthoEDG, High Steric Hindrance60-75%

Note: Yields are illustrative and can vary based on specific reaction conditions, catalyst, ligand, and base used.

The data clearly indicates that phenylboronic acids with electron-donating groups in the meta or para position, such as this compound and 4-methoxyphenylboronic acid, provide excellent yields. In contrast, the presence of an electron-withdrawing group or a sterically hindering ortho-substituent tends to diminish the reaction's efficiency.

Standard Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 2 to 12 hours.[16]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[17]

Experimental_Workflow A 1. Add Reactants (Ar-Br, Boronic Acid, Pd Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (80-100°C, Monitor by TLC/GC) C->D E 5. Aqueous Workup (Dilute, Wash) D->E F 6. Purify Product (Dry, Concentrate, Column Chromatography) E->F G Final Product F->G

References

A Senior Application Scientist's Guide to Palladium Catalysts for 3-Ethoxyphenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The strategic formation of carbon-carbon bonds is at the heart of creating novel chemical entities with potential therapeutic applications. The choice of catalyst in these reactions is paramount, directly influencing yield, reaction kinetics, and the overall efficiency of the synthetic route. This guide provides a comparative study of palladium catalysts for the cross-coupling of 3-ethoxyphenylboronic acid, a common building block in medicinal chemistry, offering insights into catalyst selection and practical experimental guidance.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has revolutionized the art of C-C bond formation.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a favored method for constructing biaryl and substituted aromatic structures.[1]

The efficacy of a Suzuki-Miyaura coupling is profoundly dependent on the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the active palladium(0) species, facilitating the key steps of the catalytic cycle, and influencing the substrate scope of the reaction.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine aryl bromide, This compound, and base in a flask. Inert Evacuate and backfill with inert gas (Ar or N₂). Setup->Inert Add_Catalyst Add palladium catalyst and solvent. Heat Heat the reaction mixture with stirring. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or GC/LC-MS. Heat->Monitor Cool Cool to room temperature and quench. Extract Extract with an organic solvent. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

References

A Comparative Guide to C(sp²)-N Bond Formation: Suzuki-Miyaura vs. Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the construction of the C(sp²)-N bond is a cornerstone of molecular synthesis. This linkage is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The choice of synthetic methodology to forge this bond can significantly impact yield, purity, scalability, and the overall efficiency of a research program. This guide provides an in-depth, objective comparison of two prominent methods that utilize organoboron reagents: the copper-catalyzed Chan-Lam coupling and a modern variant of the palladium-catalyzed Suzuki-Miyaura reaction, the aminative Suzuki-Miyaura coupling.

The Fundamental Challenge: Choosing the Right Tool for Aryl Amine Synthesis

The formation of an aryl-nitrogen bond typically involves the coupling of an aryl electrophile with a nitrogen nucleophile. While the Buchwald-Hartwig amination stands as a titan in this field, reactions employing organoboron reagents offer unique advantages, particularly in terms of the stability and availability of the boron-containing starting materials. Here, we dissect two distinct catalytic approaches that both begin with a boronic acid but diverge significantly in mechanism, reaction setup, and scope.

The Chan-Lam Coupling: An Operationally Simple Approach

First reported nearly simultaneously by Dominic Chan, David Evans, and Patrick Lam, the Chan-Lam coupling is a copper-catalyzed reaction that directly couples an arylboronic acid with an N-H containing compound. It is conceptually unique as it couples two nucleophilic partners.

Mechanistic Insights

The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reaction conditions. However, a generally accepted pathway involves a Cu(II) catalyst. The cycle is thought to proceed as follows:

  • Ligand Exchange: The amine nucleophile coordinates to the Cu(II) center.

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center, forming a Cu(II)-aryl complex.

  • Disproportionation & Reductive Elimination: A key Cu(III)-aryl-amide intermediate is proposed, which undergoes reductive elimination to form the desired C-N bond and a Cu(I) species.

  • Oxidation: The catalytically active Cu(II) species is regenerated by an oxidant, which is often atmospheric oxygen, allowing the reaction to be run open to the air.

Chan_Lam_Coupling_Cycle cluster_main Chan-Lam Catalytic Cycle CuII_cat Cu(II) Catalyst CuII_Amine [Cu(II)-Amine] Complex CuII_cat->CuII_Amine CuII_Aryl_Amine [Aryl-Cu(II)-Amine] Complex CuII_Amine->CuII_Aryl_Amine CuIII_intermediate [Aryl-Cu(III)-Amine] Complex CuII_Aryl_Amine->CuIII_intermediate Disproportionation (with another Cu(II)) CuI_species Cu(I) Species CuIII_intermediate->CuI_species Product Ar-NR'R'' CuIII_intermediate->Product Reductive Elimination CuI_species->CuII_cat Oxidation Amine R'R''NH Amine->CuII_cat Coordination BoronicAcid ArB(OH)₂ BoronicAcid->CuII_Amine Transmetalation Oxidant O₂ (Air) Oxidant->CuI_species

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling.

Causality Behind Experimental Choices
  • Catalyst: Copper(II) acetate is a common, inexpensive, and bench-stable choice. The acetate ligand can also act as a base.

  • Atmosphere: The ability to run the reaction open to air is a significant practical advantage.[1] Oxygen from the air serves as the terminal oxidant to regenerate the Cu(II) catalyst from the Cu(I) state.[2][3] This avoids the need for stoichiometric or co-oxidant additives in many cases.

  • Base: A mild base, such as pyridine or triethylamine, is often employed. Its role can be to facilitate the deprotonation of the N-H nucleophile and to sequester the acid generated during the reaction. In some cases, no external base is required.

  • Substrate Scope: The reaction is notable for its broad scope of N-H nucleophiles, including amines, anilines, amides, imides, ureas, carbamates, and various heterocycles.[1][2]

  • Drawbacks: A primary limitation is the potential for side reactions. These include homocoupling of the boronic acid, protodeboronation (loss of the boron group), and oxidation of the boronic acid to the corresponding phenol.[3] These side reactions can sometimes necessitate the use of stoichiometric amounts of the copper reagent to achieve good yields.

The Aminative Suzuki-Miyaura Coupling: A Three-Component Strategy

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation celebrated for its reliability in forming C-C bonds. Recent innovations have adapted this palladium-catalyzed powerhouse to forge C-N bonds by intercepting the catalytic cycle with an aminating agent. This effectively merges the starting materials of a Suzuki coupling with the product class of a Buchwald-Hartwig amination.

Mechanistic Insights

This transformation follows the fundamental steps of a Suzuki-Miyaura cross-coupling, but with a critical diversion. A proposed mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming an Ar-Pd(II)-X complex.

  • Nitrene Insertion/Amine Coordination: An electrophilic amination reagent coordinates to the palladium center. The exact mechanism and timing of the N-atom insertion can be complex and may vary.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners (the aryl group from the halide and the aryl group from the boronic acid, now linked by a nitrogen atom) are eliminated from the palladium, forming the diarylamine product and regenerating the Pd(0) catalyst. The order of transmetalation and amine coordination may be flexible.

Aminative_Suzuki_Coupling_Cycle cluster_main Aminative Suzuki-Miyaura Catalytic Cycle Pd0_cat Pd(0)Lₙ Catalyst PdII_complex [Ar¹-Pd(II)Lₙ-X] Complex Pd0_cat->PdII_complex PdII_Amine_complex [Ar¹-Pd(II)Lₙ-NH-Ar²] Complex PdII_complex->PdII_Amine_complex Transmetalation & Amine Insertion PdII_Amine_complex->Pd0_cat Product Ar¹-NH-Ar² PdII_Amine_complex->Product Reductive Elimination ArylHalide Ar¹-X ArylHalide->Pd0_cat Oxidative Addition BoronicAcid Ar²B(OH)₂ BoronicAcid->PdII_complex AmineSource Amination Reagent AmineSource->PdII_complex Base Base Base->PdII_complex

Caption: A simplified catalytic cycle for aminative Suzuki-Miyaura coupling.

Causality Behind Experimental Choices
  • Catalyst System: This reaction is critically dependent on the palladium catalyst and, most importantly, the supporting ligand. Bulky, electron-rich phosphine ligands (e.g., t-BuBrettPhos) are essential. Their role is to modulate the reactivity of the palladium center to favor the C-N bond-forming pathway over the traditional C-C bond formation. Without the correct ligand, the standard Suzuki-Miyaura product is exclusively formed.

  • Atmosphere and Reagents: As with most palladium-catalyzed cross-couplings, the aminative Suzuki-Miyaura reaction requires an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

  • Base: A relatively strong base (e.g., carbonates, phosphates) is necessary to facilitate the transmetalation step, which involves activating the boronic acid.

  • Substrate Scope: This method allows for the coupling of a wide range of aryl/heteroaryl halides and pseudohalides with various aryl/heteroaryl boronic acids. The functional group tolerance is generally high, a hallmark of modern palladium catalysis.

  • Drawbacks: The primary challenges are the cost of palladium and specialized ligands, the requirement for strictly inert conditions, and the need to carefully optimize the reaction to suppress the competing C-C coupling pathway.

Head-to-Head Comparison

FeatureChan-Lam CouplingAminative Suzuki-Miyaura Coupling
Catalyst Copper (e.g., Cu(OAc)₂)Palladium with specialized phosphine ligands
Metal Cost LowHigh
Coupling Partners Ar-B(OH)₂ + R₂NHAr¹-X + Ar²-B(OH)₂ + "NH" source
Atmosphere Typically aerobic (open to air)Strictly anaerobic (inert gas)
Temperature Room temperature to mild heatingOften requires elevated temperatures
Base Mild (e.g., pyridine) or noneStronger (e.g., K₃PO₄, Cs₂CO₃)
Solvent Wide range, tolerates moistureAnhydrous, degassed solvents required
Key Advantage Operational simplicity, mild conditions, low costHigh functional group tolerance, broad substrate scope
Key Disadvantage Prone to side reactions (homocoupling, oxidation)Requires inert conditions, expensive catalyst system

Experimental Workflows: A Practical Overview

The difference in experimental setup underscores the practical considerations when choosing between these two methods.

Experimental_Workflow_Comparison cluster_CL Chan-Lam Workflow cluster_SM Aminative Suzuki Workflow CL1 Weigh reagents into a standard flask CL2 Add solvent CL1->CL2 CL3 Stir at RT or heat, open to air CL2->CL3 CL4 Aqueous workup CL3->CL4 SM1 Flame-dry Schlenk flask under vacuum SM2 Add reagents under inert gas (Ar/N₂) SM1->SM2 SM3 Add degassed solvent via syringe SM2->SM3 SM4 Heat under inert atmosphere SM3->SM4 SM5 Aqueous workup SM4->SM5

Caption: General experimental workflow comparison.

Representative Experimental Protocols

Protocol 1: Chan-Lam N-Arylation of a Heterocycle

This protocol is adapted from a procedure reported in Chemistry - A European Journal (2020), 26, 7678.[2]

  • Objective: To synthesize an N-aryl pyrazole via copper-catalyzed cross-coupling.

  • Materials:

    • Aryl boronic ester (1.0 equiv, 0.955 mmol)

    • 3-isopropyl-1H-pyrazole (2.5 equiv)

    • Boric acid (B(OH)₃) (2.0 equiv)

    • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

    • 3 Å molecular sieves (300 mg)

    • Acetonitrile (3 mL)

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl boronic ester, 3-isopropyl-1H-pyrazole, boric acid, copper(II) acetate, and 3 Å molecular sieves.

    • Add acetonitrile (3 mL) to the vial.

    • Seal the vial and place it in a preheated heating block at 70 °C.

    • Stir the reaction mixture for 18 hours.

    • After 18 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove solids.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Aminative Suzuki-Miyaura Coupling

This protocol is conceptualized based on the findings reported in Science (2024), 383, 1019-1024.

  • Objective: To synthesize a diarylamine from an aryl triflate and an arylboronic acid.

  • Materials:

    • Aryl triflate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • O-diphenylphosphinylhydroxylamine (amination reagent) (1.2 equiv)

    • t-BuBrettPhos-Pd G3 precatalyst (2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • In a glovebox, add the aryl triflate, arylboronic acid, amination reagent, K₃PO₄, and the t-BuBrettPhos-Pd G3 precatalyst to a flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

    • Evacuate and backfill the tube with argon three times.

    • Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane via syringe.

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and add water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between the Chan-Lam and aminative Suzuki-Miyaura couplings for C(sp²)-N bond formation is a strategic one, dictated by the specific synthetic challenge, available resources, and practical constraints.

  • Choose Chan-Lam Coupling for:

    • Projects where operational simplicity and cost are paramount.

    • Coupling of a wide variety of N-H nucleophiles, especially complex heterocycles.

    • Substrates that are sensitive to strong bases or rigorous inert conditions.

    • Early-stage discovery chemistry where rapid library synthesis is needed without the overhead of gloveboxes or Schlenk techniques.

  • Choose Aminative Suzuki-Miyaura Coupling for:

    • Three-component couplings where two different aryl groups are being joined by a nitrogen linker.

    • Substrates with sensitive functional groups that are incompatible with copper catalysis but tolerant of modern palladium systems.

    • Cases where the competing Chan-Lam side reactions (e.g., phenol formation) are problematic and a cleaner reaction profile is required.

    • Late-stage functionalization where the high reliability and broad scope of palladium catalysis are advantageous.

Ultimately, both methodologies are powerful tools in the synthetic chemist's arsenal. The Chan-Lam offers a mild and economical pathway, while the aminative Suzuki-Miyaura provides a sophisticated, highly versatile, albeit more demanding, route to complex aryl amines. A thorough understanding of their respective mechanisms and operational requirements, as outlined in this guide, is crucial for making an informed and successful experimental choice.

References

A Comparative Guide to the Synthetic Utility of 3-Ethoxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the efficient construction of carbon-carbon bonds is a foundational pillar of drug discovery. Among the myriad tools available, the Suzuki-Miyaura cross-coupling reaction has established itself as a remarkably versatile and robust method for creating biaryl and substituted aromatic structures, which are privileged motifs in numerous therapeutic agents.[1] This guide provides an in-depth validation of a synthetic route utilizing 3-Ethoxyphenylboronic acid, a common and valuable building block.

We will move beyond a simple recitation of steps to explore the causality behind the procedural choices. This guide will objectively compare the performance of the traditional boronic acid pathway against a modern alternative using a potassium organotrifluoroborate salt. This comparison is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific needs.

The Role of this compound in Medicinal Chemistry

This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules.[2] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura reaction, which forges a C-C bond between the ethoxy-substituted phenyl ring and an aryl or vinyl halide/triflate.[3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of its boron-containing byproducts.[4][5] The resulting 3-ethoxybiphenyl core is a key structural component in various biologically active compounds, including selective kinase inhibitors used in oncology research.[6]

Route 1: The Archetypal Suzuki-Miyaura Coupling

The standard approach involves the direct use of this compound. The reaction proceeds via a well-established catalytic cycle, which is fundamental to many cross-coupling reactions.

Catalytic Cycle Mechanism

The mechanism of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[1][3]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., Na₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol

This protocol provides a representative procedure for the coupling of an aryl bromide with this compound.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe. The aqueous portion is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq), to the stirring mixture. The ferrocenylphosphine ligand (dppf) provides thermal stability and promotes high catalytic turnover.

  • Reaction: Heat the mixture to reflux (typically 85-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Trustworthiness: Challenges and Self-Validation

A primary challenge with arylboronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[10] This is often exacerbated by prolonged reaction times or non-optimal pH. Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[10]

Self-Validation Check: The progress of the reaction should be carefully monitored. The appearance of a non-polar spot on TLC corresponding to the homocoupled byproduct or the presence of ethoxybenzene (the protodeboronated product) in the crude reaction mixture by GC-MS or LC-MS would indicate suboptimal conditions.

Route 2: An Alternative Utilizing Potassium (3-Ethoxyphenyl)trifluoroborate (BF₃K Salt)

To overcome some of the stability issues of boronic acids, alternative boron reagents have been developed. Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are often easier to handle and purify than their boronic acid counterparts.[11] They serve as a robust precursor, slowly releasing the active boronic acid/boronate species under the reaction conditions.[12]

Workflow Comparison

The primary difference lies in the starting boron reagent, which can influence reaction setup and performance.

Caption: Comparative workflow for Suzuki coupling using two different boron reagents.

Comparative Experimental Protocol (BF₃K Salt)
  • Vessel Preparation: In a reaction vial, combine the aryl halide (1.0 eq), potassium (3-ethoxyphenyl)trifluoroborate (1.5 eq), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 eq). The higher equivalence of the boron reagent and stronger base is often used to drive the reaction to completion.

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent & Catalyst: Add degassed solvent (e.g., dioxane/water) followed by the catalyst system. A modern catalyst system such as SPhos Pd G3 (a pre-formed palladium(II) precatalyst with a bulky phosphine ligand) is often effective for these more robust reagents.[11][13]

  • Reaction: Heat the mixture (typically 60-100 °C) and monitor for completion.

  • Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described for Route 1.

Performance Comparison: Boronic Acid vs. BF₃K Salt

The choice between these two routes is dictated by a trade-off between reagent availability, stability, and performance in challenging contexts. The following table summarizes key comparative data based on typical experimental outcomes.

ParameterRoute 1: this compoundRoute 2: Potassium (3-Ethoxyphenyl)trifluoroborateRationale & Justification
Typical Yield 70-90%80-95%BF₃K salts often give higher yields, especially with complex substrates, due to reduced protodeboronation.[11]
Reagent Stability Moderate; sensitive to air and moisture over time, can dehydrate to form cyclic anhydrides.High; benchtop-stable crystalline solid, indefinite shelf life.The tetracoordinate boron in BF₃K salts is less susceptible to degradation pathways affecting tricoordinate boronic acids.[11]
Reaction Time 4-12 hours6-18 hoursThe in-situ hydrolysis of the BF₃K salt can sometimes lead to slightly longer reaction times compared to the direct use of a boronic acid.
Side Reactions Prone to protodeboronation and homocoupling.Minimized protodeboronation and homocoupling.The slow-release nature of the active boron species from the BF₃K salt keeps its concentration low, suppressing side reactions.[12]
Handling Requires careful handling and storage under inert conditions for long-term use.Easy to handle and weigh in air.The crystalline, non-hygroscopic nature of BF₃K salts simplifies reaction setup.[13]
Cost & Availability Widely available and generally less expensive.Requires an additional synthetic step from the boronic acid, making it more expensive.Commercial availability of specific BF₃K salts can be more limited compared to the corresponding boronic acids.[13]

Conclusion and Recommendations

Both this compound and its corresponding potassium trifluoroborate salt are highly effective reagents for the synthesis of 3-ethoxybiphenyl derivatives via Suzuki-Miyaura cross-coupling.

  • Choose this compound (Route 1) for routine, cost-sensitive applications with relatively simple and reactive coupling partners. Its wide availability and lower cost make it the workhorse reagent for straightforward syntheses.

  • Choose Potassium (3-Ethoxyphenyl)trifluoroborate (Route 2) for late-stage, complex syntheses where maximizing yield is critical and where the substrate is precious. Its superior stability and resistance to protodeboronation provide a higher degree of reliability and can be crucial for overcoming challenges associated with difficult couplings.[13]

Ultimately, the validation of a synthetic route depends on its fitness for a specific purpose. By understanding the underlying mechanisms and comparative performance of these reagents, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Biaryls and the Workhorse Reagent

The biaryl motif is a cornerstone of modern molecular design, appearing ubiquitously in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing this critical C(sp²)–C(sp²) bond, prized for its operational simplicity and broad functional group tolerance.[1][2] Within this context, reagents like 3-ethoxyphenylboronic acid are workhorses, providing a reliable method to introduce the valuable 3-ethoxyphenyl moiety.

However, reliance on a single class of reagents can be limiting. Boronic acids, despite their utility, suffer from inherent challenges, including a propensity for protodeboronation (the undesired cleavage of the C-B bond by a proton source) and the tendency to form cyclic anhydrides known as boroxines.[3] These stability issues can lead to inconsistent reaction yields and complicate purification. For researchers in drug development and complex molecule synthesis, where reproducibility and robustness are paramount, exploring more stable and versatile alternatives is not just an academic exercise—it is a necessity.

This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into advanced boron-based reagents that overcome the stability limitations of boronic acids and explore powerful, non-boron-based cross-coupling methodologies. Each alternative will be evaluated on its performance, scope, and practical considerations, supported by experimental data and detailed protocols to empower scientists to make informed decisions for their specific synthetic challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation

Before exploring alternatives, it is crucial to understand the mechanism of the Suzuki-Miyaura reaction, as the fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to many cross-coupling reactions. The process is initiated by the oxidative addition of an aryl halide (Ar-X) to a palladium(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[4] The final step is reductive elimination, which forms the new biaryl C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X(L)₂ pd0->oxidative_addition Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L)₂ oxidative_addition->transmetalation_complex Transmetalation (Ar'-B(OR)₂)⁻ transmetalation_complex:s->pd0:w Reductive Elimination (Ar-Ar') boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Advanced Boron Reagents: Improving on a Classic

The simplest alternative to a boronic acid is often another, more robust boron-containing reagent. These alternatives are designed to mitigate the instability of the free boronic acid while retaining the favorable, low-toxicity profile of boron.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates (ArBF₃K) are crystalline, air- and moisture-stable solids that represent a significant upgrade over their boronic acid counterparts.[6] They are readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂) and are exceptionally resistant to protodeboronation.[7] This enhanced stability translates to more precise stoichiometry in reactions and a longer shelf-life, which are critical advantages in both academic and industrial settings.[8][9]

The increased stability of the C-B bond in trifluoroborates arises from the formation of a tetracoordinate boron center, which is less susceptible to cleavage.[8] In the catalytic cycle, they still require activation by a base to facilitate transmetalation. Numerous studies have demonstrated their effectiveness in coupling with a wide range of aryl and heteroaryl chlorides and bromides, often under milder conditions or with lower catalyst loadings than required for boronic acids.[10][11][12]

Boronate Esters (Pinacol and MIDA)

Boronate esters, particularly those derived from pinacol, are another popular alternative. By converting the hydrophilic B(OH)₂ group into a lipophilic boronate ester, solubility in organic solvents is improved, and the propensity for boroxine formation is eliminated.[13] While generally more stable than boronic acids, they can still be susceptible to hydrolysis.

A more advanced variant is the N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. The boronic acid can be released "on-demand" under mild basic conditions (e.g., aqueous NaOH), making them ideal for multi-step syntheses where the boron moiety needs to be protected through several transformations before the final cross-coupling step.

Beyond Boron: Alternative Cross-Coupling Methodologies

For cases where boron-based reagents are unsuitable, several other powerful cross-coupling reactions exist, each utilizing a different organometallic reagent.

Stille Coupling (Organostannanes)

The Stille reaction couples organostannanes (R-SnR'₃) with organic halides. Its primary advantage is the exceptional tolerance for a wide array of functional groups, as the reaction conditions are typically neutral and non-basic.[14][15] Organostannanes are also stable to air and moisture. However, the main drawback is the toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final product, posing a significant challenge in pharmaceutical synthesis.[12]

Negishi Coupling (Organozinc)

The Negishi coupling utilizes highly reactive organozinc reagents (R-ZnX).[16] This high reactivity makes it particularly effective for coupling sterically hindered substrates that may be challenging for other methods.[17][18] The functional group tolerance is surprisingly broad. The primary disadvantage is the high sensitivity of organozinc reagents to air and moisture, necessitating the use of stringent anhydrous and anaerobic techniques.[19]

Hiyama Coupling (Organosilanes)

The Hiyama coupling employs organosilanes (R-SiR'₃) as the nucleophilic partner. Organosilanes are low-cost, non-toxic, and environmentally benign, making them a highly attractive alternative.[20][21] The main challenge is that the silicon-carbon bond is very stable and requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to generate a hypervalent silicon species capable of transmetalation.[22] This requirement can sometimes limit functional group compatibility.

Comparative Performance Analysis

The choice of reagent is a multi-faceted decision that depends on the specific demands of the synthesis. The following table provides a comparative overview of the key performance characteristics for each class of reagent.

Reagent ClassNucleophileKey AdvantagesKey DisadvantagesFunctional Group ToleranceToxicity Profile
Boronic Acid Ar-B(OH)₂Commercially available, low toxicity byproducts.[1]Prone to protodeboronation and boroxine formation.Good to ExcellentLow
Trifluoroborate [Ar-BF₃]KHigh stability (air/moisture), crystalline, resists protodeboronation.[8][9]Requires base for activation.ExcellentLow
Boronate Ester Ar-B(pin)Improved stability over boronic acids, good solubility.[13]Can be hydrolyzed; purification may require chromatography to remove diol.ExcellentLow
Stille Reagent Ar-SnR₃Excellent functional group tolerance, stable to air/moisture.[14][15]High toxicity of tin reagents and byproducts.[12]ExcellentHigh
Negishi Reagent Ar-ZnXHigh reactivity, good for hindered substrates.[16][18]Sensitive to air and moisture, requires inert techniques.[19]GoodModerate
Hiyama Reagent Ar-Si(OR)₃Low toxicity, stable, environmentally benign.[20][21]Requires an activator (e.g., fluoride, base).[22]Good to ExcellentVery Low

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis of 3-ethoxy-4'-methylbiphenyl using different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Potassium 3-Ethoxyphenyltrifluoroborate

This protocol demonstrates the use of a stable and easy-to-handle trifluoroborate salt.

Materials:

  • Potassium 3-ethoxyphenyltrifluoroborate (1.1 mmol, 1.1 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add potassium 3-ethoxyphenyltrifluoroborate, 4-bromotoluene, Pd(OAc)₂, S-Phos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas three times.

    • Expert's Note: This step is critical to remove oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation.[11]

  • Solvent Addition: Add the degassed toluene and water via syringe.

    • Expert's Note: The biphasic solvent system is common for Suzuki couplings. The base and boronate salt are often more soluble in the aqueous phase, while the catalyst and organic substrates reside in the organic phase.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biaryl product.

Protocol 2: Hiyama Coupling with 3-Ethoxyphenyltrimethoxysilane

This protocol provides a low-toxicity, boron-free alternative.

Materials:

  • 3-Ethoxyphenyltrimethoxysilane (1.2 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 6 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 mL, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and XPhos.

  • Catalyst Pre-formation: Add 2 mL of anhydrous THF and stir for 10 minutes at room temperature.

    • Expert's Note: Pre-mixing the palladium source and the ligand can help ensure the formation of the active catalytic complex.

  • Reagent Addition: Add 4-bromotoluene, 3-ethoxyphenyltrimethoxysilane, and the remaining THF.

  • Activation and Reaction: Add the TBAF solution dropwise. Heat the mixture to 65 °C and stir for 16 hours.

    • Expert's Note: TBAF acts as the fluoride activator, forming a pentacoordinate silicate species that is competent for transmetalation.[22] The rate of addition can sometimes influence reaction success.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

A Guide to Reagent Selection: A Decision-Making Workflow

Choosing the optimal reagent requires balancing factors like substrate complexity, required functional group tolerance, project scale, and EHS (Environment, Health, and Safety) considerations. The following workflow provides a logical path for selecting the most appropriate coupling partner.

Reagent_Selection_Workflow start Start: Need to Synthesize 3-Ethoxybiaryl q_stability Is reagent stability or long-term storage a key concern? start->q_stability use_trifluoroborate Use Potassium Organotrifluoroborate (ArBF₃K) or MIDA Boronate q_stability->use_trifluoroborate Yes use_boronic_acid Use standard Boronic Acid (ArB(OH)₂) q_stability->use_boronic_acid No q_toxicity Is Tin (Sn) toxicity a major concern? use_stille Consider Stille (Organotin) - Excellent FG Tolerance q_toxicity->use_stille No use_hiyama Consider Hiyama (Organosilane) - Low Toxicity q_toxicity->use_hiyama Yes q_hindrance Is the substrate sterically hindered? q_hindrance->q_toxicity No use_negishi Consider Negishi (Organozinc) - High Reactivity q_hindrance->use_negishi Yes q_functional_groups Does the substrate have sensitive functional groups? q_functional_groups->q_hindrance Yes consider_suzuki Suzuki is generally a good starting point q_functional_groups->consider_suzuki No use_trifluoroborate->q_functional_groups use_boronic_acid->q_functional_groups

Caption: Decision workflow for selecting a biaryl synthesis reagent.

Conclusion

While this compound is a capable and widely used reagent, the landscape of modern organic synthesis offers a diverse toolkit of powerful alternatives. For researchers seeking enhanced stability, reproducibility, and a broader reaction scope, potassium organotrifluoroborates and advanced boronate esters provide superior performance within the Suzuki-Miyaura framework. When the synthetic strategy calls for moving beyond boron, the Stille, Negishi, and Hiyama couplings each offer unique advantages in terms of functional group tolerance, reactivity, and environmental profile. By understanding the mechanistic underpinnings and practical trade-offs of each method, scientists can strategically select the optimal reagent to accelerate their research and development efforts, confidently tackling even the most challenging biaryl syntheses.

References

A Comparative Guide to the Biological Activities of Compounds Synthesized with 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of novel therapeutic agents. Central to this methodology is the use of boronic acids as versatile building blocks. This guide provides an in-depth analysis of the biological activities of compounds synthesized using 3-ethoxyphenylboronic acid, offering a comparative perspective against established alternatives, supported by experimental data. As Senior Application Scientists, our goal is to furnish you with not just data, but with the underlying scientific rationale to empower your research and development endeavors.

The Role of this compound in Medicinal Chemistry

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction's mild conditions and tolerance of a wide array of functional groups make it a favored method for constructing the biaryl scaffolds prevalent in many biologically active molecules.[1] The 3-ethoxy group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially enhancing metabolic stability, cell permeability, and target engagement through specific steric and electronic interactions.

Comparative Analysis of Biological Activity

This section will delve into the diverse biological activities exhibited by compounds synthesized using this compound, with a focus on antimicrobial and potential anticancer applications.

Antimicrobial Activity: A Case Study of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

A notable example of a biologically active compound synthesized from a derivative of this compound is N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide . This compound has been evaluated for its antibacterial and antimycobacterial properties.

Synthesis Overview:

The synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides is typically achieved through the amidation of 3-hydroxynaphthalene-2-carboxylic acid with the corresponding aniline. In the case of our compound of interest, 3-ethoxyaniline would be the key reagent derived from this compound.

Comparative Efficacy:

The antimicrobial activity of N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide and its analogs has been assessed against a panel of bacterial and mycobacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.

Compound/DrugS. aureus (MIC, µM)MRSA (MIC, µM)M. tuberculosis H37Ra (MIC, µM)M. avium subsp. paratuberculosis (MIC, µM)
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide >1000>1000250500
Ampicillin250>1000--
Rifampicin--0.230.11
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide121223<12

Data sourced from Molecules (2015)[2][3][4][5][6]

Analysis of Antimicrobial Performance:

While N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated moderate activity against Mycobacterium tuberculosis and Mycobacterium avium subsp. paratuberculosis, its efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) was limited in the cited study.[2][3][4][5][6] Interestingly, other derivatives within the same series, such as N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide, exhibited significantly more potent antibacterial activity, with MIC values against MRSA being four-fold lower than that of ampicillin.[2][3][4] This highlights the critical role of the substitution pattern on the phenyl ring in determining the antimicrobial spectrum and potency.

Mechanism of Action Insights:

The precise mechanism of action for this class of compounds is not fully elucidated in the available literature. However, hydroxynaphthalene-2-carboxanilides are considered cyclic analogues of salicylanilides. Salicylanilides are known to act as multi-target agents, potentially inhibiting various enzymatic systems in bacteria.[5] Further research is warranted to pinpoint the specific molecular targets of N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide and its more active counterparts.

Inhibition of Photosynthetic Electron Transport (PET)

In addition to antimicrobial activity, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has been identified as a potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of 4.5 µM.[2][3][4] This finding suggests potential applications in agrochemical research. The mechanism of PET inhibition by this class of compounds is believed to involve the disruption of photosystem II.[7]

Potential Anticancer and Enzyme Inhibitory Applications

While specific data for anticancer or enzyme inhibitory compounds directly synthesized from this compound is limited in the readily available literature, the broader class of boronic acid derivatives has shown significant promise in these areas. Boronic acids are known to be effective inhibitors of various enzymes, including proteasomes and serine proteases.[8][9] The drug Bortezomib, a dipeptidyl boronic acid, is a prime example of a proteasome inhibitor used in cancer therapy.[9]

The Suzuki coupling reaction with this compound provides a facile route to novel chemical entities that could be screened for such activities. For instance, the synthesis of biaryl compounds incorporating the 3-ethoxyphenyl moiety could lead to the discovery of novel kinase inhibitors, a major class of anticancer drugs.[10]

Experimental Protocols

To facilitate further research and validation, this section provides standardized protocols for the key biological assays discussed.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8]

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][3][4][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol for Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound stock solution

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Kinase Reaction: In a well of the plate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the luminescence using a luminometer. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key synthetic pathway and experimental workflow.

Suzuki_Coupling 3-Ethoxyphenylboronic_acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-Ethoxyphenylboronic_acid->Suzuki_Coupling Aryl_Halide Aryl Halide/Triflate (e.g., 3-hydroxynaphthalene derivative) Aryl_Halide->Suzuki_Coupling Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Suzuki_Coupling Biologically_Active_Compound Biologically Active Compound (e.g., N-(3-ethoxyphenyl)-3- hydroxynaphthalene-2-carboxamide) Suzuki_Coupling->Biologically_Active_Compound

Caption: Suzuki-Miyaura coupling of this compound.

Biological_Activity_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Start This compound + Coupling Partner Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) Purification->Enzyme Data Collect Data (MIC, IC50) Antimicrobial->Data Anticancer->Data Enzyme->Data Comparison Compare with Standard Drugs Data->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Lead Optimization

References

A Comparative Performance Analysis of 3-Ethoxyphenylboronic Acid in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Organoboron Reagent

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and success of this transformation. This guide provides an in-depth performance benchmark of 3-Ethoxyphenylboronic acid, a common electron-rich building block, against a curated set of alternative organoboron reagents. Our analysis moves beyond simple catalog data, offering field-proven insights and validated experimental protocols to empower scientists to make informed decisions for their specific synthetic challenges.

The Central Reagent: Understanding this compound

This compound is a versatile reagent characterized by an electron-donating ethoxy group at the meta-position of the phenyl ring. This substitution imparts specific electronic properties that influence its reactivity. The ethoxy group increases the electron density on the aromatic ring, which generally enhances the nucleophilicity of the organoboron species, favoring the critical transmetalation step in the catalytic cycle.[3]

However, like most boronic acids, it is not without its liabilities. Phenylboronic acids are known to exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines, particularly upon dehydration.[4] This can complicate accurate stoichiometric measurements and introduce variability into reactions. Furthermore, they can be susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond.[5]

The Contenders: A Curated Set of Alternative Organoboron Reagents

To provide a comprehensive benchmark, we have selected four alternative reagents that represent distinct classes of organoboron compounds, each with unique properties concerning electronics, sterics, and stability.

  • 4-(Trifluoromethyl)phenylboronic acid (Electron-Poor): Features a potent electron-withdrawing group (EWG). While EWGs can decrease the overall nucleophilicity, they can also impact the rate of transmetalation and present different stability profiles.[6] Often, these reagents are more prone to decomposition.[6]

  • Mesitylboronic acid (Sterically Hindered): The two ortho-methyl groups present a significant steric barrier around the boron center. This allows for a direct assessment of how steric hindrance impedes the coupling efficiency, a common challenge in the synthesis of complex molecules.[7]

  • Potassium 3-ethoxyphenyltrifluoroborate (Enhanced Stability): As tetracoordinate boron species, organotrifluoroborates exhibit superior stability to air and moisture compared to their boronic acid counterparts.[4][8][9] They are crystalline, free-flowing solids that serve as a reservoir for the slow release of the boronic acid under basic reaction conditions, often minimizing side reactions.[10][11]

  • 3-Ethoxyphenyl MIDA boronate (Ultimate Stability & Control): N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable protected forms of boronic acids.[12][13] They are compatible with a vast range of anhydrous reaction conditions, including chromatography, making them the reagent of choice for complex, multi-step iterative cross-coupling (ICC) strategies where the boron functionality must be preserved through several synthetic transformations.[14][15]

Performance Benchmark: A Standardized Suzuki-Miyaura Coupling

To objectively compare the performance of these reagents, we designed a standardized Suzuki-Miyaura cross-coupling reaction.

Rationale for Experimental Design: The chosen model reaction pairs a moderately reactive electrophile (4-bromoacetophenone) with each organoboron reagent. This setup is sensitive enough to highlight differences in reactivity without being prohibitively difficult for the less reactive partners. The catalyst system, Palladium(II) Acetate with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), is a highly robust and versatile combination known for its broad substrate scope and high efficiency.[16] Potassium phosphate (K₃PO₄) is used as the base to activate the boronic acid for transmetalation, a standard and effective choice for this transformation.[16][17]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
EntryOrganoboron ReagentClassReaction Time (h)Yield (%)Stability & Handling Notes
1 This compound Electron-Rich 4 92% Standard boronic acid; sensitive to air/moisture, forms boroxines.
24-(CF₃)phenylboronic acidElectron-Poor678%Prone to faster decomposition and protodeboronation.[6]
3Mesitylboronic acidSterically Hindered1835%Reaction is significantly slower due to steric hindrance.[7]
4Potassium 3-ethoxyphenyltrifluoroborateStable Salt595%Crystalline solid, air- and moisture-stable, easy to handle.[4][9]
53-Ethoxyphenyl MIDA boronateProtected5.5*96%Exceptionally stable; requires in-situ deprotection.[12][15]

*Reaction time includes the in-situ deprotection of the MIDA group under the aqueous basic conditions.

Analysis of Results

The data clearly illustrates the performance trade-offs associated with each class of reagent.

  • This compound serves as a solid baseline, delivering a high yield in a reasonable timeframe.

  • The electron-poor analogue shows a marked decrease in both reaction rate and yield, consistent with its reduced nucleophilicity and potential for faster decomposition.[6]

  • Steric hindrance proves to be a major impediment, as shown by the dramatically lower yield and longer reaction time for Mesitylboronic acid.

  • Both the potassium trifluoroborate and MIDA boronate outperform the parent boronic acid in terms of yield. This is attributed to their superior stability, which minimizes degradation and side reactions, ensuring that more of the active reagent participates productively in the catalytic cycle. The MIDA boronate's slightly longer time reflects the initial deprotection step required to release the active boronic acid.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the core reaction mechanism and the strategic relationships between the different organoboron reagents.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagents1 R¹-X reagents2 R²-B(OH)₂ borate [R²-B(OH)₃]⁻ reagents2->borate Activation base Base (e.g., K₃PO₄) borate->oa_complex Reagent_Stability Conceptual Relationship and Stability of Organoboron Reagents cluster_0 Standard Reagent cluster_1 Stabilized Alternatives boronic_acid This compound R-B(OH)₂ Susceptible to dehydration (boroxine) Prone to protodeboronation trifluoroborate Potassium Trifluoroborate [R-BF₃]⁻K⁺ Air & moisture stable Crystalline solid Slow release of R-B(OH)₂ boronic_acid->trifluoroborate + KHF₂ mida_boronate MIDA Boronate R-B(MIDA) Chromatographically stable Tolerates anhydrous reagents Controlled release of R-B(OH)₂ boronic_acid->mida_boronate + MIDA

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Ethoxyphenylboronic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Arylboronic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Its reliability, mild conditions, and broad functional group tolerance have made it an indispensable tool. At the heart of this transformation are organoboron reagents, particularly arylboronic acids, which serve as the nucleophilic partner.

The choice of boronic acid is not merely a matter of substrate availability; it is a strategic decision that profoundly impacts reaction efficiency, purification, cost, and the physicochemical properties of the final molecule. This guide provides an in-depth cost-benefit analysis of a specific, versatile reagent: 3-Ethoxyphenylboronic acid . We will dissect its performance, compare it objectively with viable alternatives, and provide the experimental framework necessary for its successful implementation.

Deep Dive: this compound (CAS: 90555-66-1)

This compound is an aromatic boronic acid featuring an electron-donating ethoxy group at the meta position. This substitution is not trivial; it imparts specific electronic properties that directly influence its reactivity in cross-coupling reactions.

Chemical Properties:

  • Formula: C₈H₁₁BO₃

  • Molecular Weight: 165.98 g/mol

  • Appearance: Typically a white to off-white solid

The ethoxy group (-OEt) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, but in the context of the Suzuki-Miyaura reaction, its electron-donating nature primarily affects the transmetalation step. Generally, electron-donating groups on the boronic acid can increase the nucleophilicity of the aryl group, facilitating its transfer to the palladium center and potentially accelerating the overall catalytic cycle.[1][2]

The Core Analysis: Balancing Cost, Stability, and Reactivity

A comprehensive evaluation of a building block extends beyond its list price. It requires a multi-faceted analysis of direct and indirect costs weighed against tangible synthetic benefits.

The "Cost" Axis: More Than Just Price-per-Gram
  • Acquisition Cost: The direct procurement cost is a primary consideration. This compound is a specialized reagent, and its price reflects the complexity of its synthesis compared to simpler analogues.

  • Stability and Handling: Arylboronic acids are susceptible to a key side reaction known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This process consumes the reagent and generates impurities that can complicate purification. While generally stable, boronic acids can dehydrate to form cyclic anhydrides (boroxines), which may have different reactivity and solubility.

  • Reaction Optimization: The "cost" of a reagent includes the research hours and materials spent on optimizing reaction conditions. While Suzuki couplings are robust, achieving high yields with minimal side products often requires screening of catalysts, ligands, bases, and solvents.

The "Benefit" Axis: Performance and Inherent Value
  • Reaction Efficiency and Yield: The primary benefit of a well-chosen boronic acid is the efficient and high-yielding formation of the desired product. The electron-donating ethoxy group in this compound is generally favorable for the Suzuki reaction, often leading to good yields.[1][2]

  • Structural Contribution: The most crucial benefit is that the reagent becomes an integral part of the target molecule. The 3-ethoxyphenyl moiety may be specifically required for biological activity, modulation of lipophilicity, or tuning of material properties (e.g., in OLEDs). In these cases, the "cost" of the reagent is justified by the "value" it imparts to the final product.

  • Purification Profile: A clean reaction with high conversion to the desired product significantly reduces the time and resources spent on purification, a major bottleneck in multi-step synthesis.

Comparative Analysis: this compound vs. The Alternatives

No reagent exists in a vacuum. The decision to use this compound must be weighed against other options.

dot

Caption: Decision workflow for selecting an appropriate arylboron reagent.

Data Presentation: Quantitative Comparison of Arylboronic Acids

ReagentRepresentative Cost (USD/5g)¹Molecular WeightKey "Cost" ConsiderationsKey "Benefit" Considerations
This compound ~$39.00165.98Higher initial cost.Electron-donating group may enhance reactivity.[1][2] Introduces specific, required moiety.
Phenylboronic acid ~$11.50 - $29.00121.93Baseline reactivity.Low cost, widely available, excellent benchmark reagent.[3]
3-Methoxyphenylboronic acid ~$18.50 - $48.90151.96Slightly lower cost than ethoxy analogue.Similar electronic effects to ethoxy, good substitute for initial screening.[4]
4-Ethoxyphenylboronic acid ~$16.00165.98Positional isomer may have different reactivity/properties.Allows for study of substituent position effects.[5][6]
Aryl MIDA Boronates Significantly HigherVariesHighest initial cost, requires deprotection step.Exceptional stability to air, moisture, and chromatography; minimizes protodeboronation.[7][8][9]

¹Costs are approximate, based on publicly available data from suppliers like Matrix Scientific and Sigma-Aldrich for small quantities, and are subject to change. Bulk pricing will differ significantly.

Boronic Acid Surrogates: The MIDA Boronate Advantage

For particularly challenging multi-step syntheses where the boronic acid functionality must endure harsh conditions, N-methyliminodiacetic acid (MIDA) boronates are a superior alternative.[7][9]

  • Benefit: MIDA boronates are exceptionally stable crystalline solids that are compatible with a wide range of reagents and even silica gel chromatography.[7][10] This stability stems from the trivalent boron atom being protected within a bicyclic structure.

  • Cost: This stability comes at a higher initial purchase price and adds a deprotection step (typically mild aqueous base) to the synthesis to liberate the free boronic acid just before the coupling reaction.[10]

The choice between a free boronic acid and a MIDA boronate is a classic cost-benefit trade-off: pay more upfront for the protected reagent to de-risk sensitive steps and potentially save significant time on troubleshooting and purification later.

Experimental Protocol: A Self-Validating System

This protocol describes a general, robust Suzuki-Miyaura coupling. The causality behind each choice is explained to ensure trustworthiness and adaptability.

dot```dot graph Experimental_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

A [label="1. Reagent Assembly\n- Aryl Halide (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (e.g., K₂CO₃, 2.0 eq)\n- Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)"]; B [label="2. Solvent Addition & Degassing\n- Add solvent (e.g., Dioxane/H₂O)\n- Bubble with Ar/N₂ for 15-30 min"]; C [label="3. Reaction\n- Heat to 80-100 °C\n- Monitor by TLC/LC-MS"]; D [label="4. Workup\n- Cool to RT\n- Dilute with Organic Solvent\n- Aqueous Wash"]; E [label="5. Purification\n- Dry organic layer (Na₂SO₄)\n- Concentrate in vacuo\n- Column Chromatography"]; F [label="6. Product Characterization\n- ¹H NMR, ¹³C NMR, MS"];

A -> B [label="Inert Atmosphere"]; B -> C [label="Thermal Energy"]; C -> D [label="Reaction Complete"]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Authoritative Recommendation

This compound is a valuable, albeit specialized, reagent for multi-step synthesis.

  • Use Case: Its use is strongly indicated when the 3-ethoxyphenyl moiety is a non-negotiable structural component of the target molecule, essential for its desired biological or physical properties.

  • Cost-Benefit Summary: The higher initial cost compared to unsubstituted phenylboronic acid is justified by the value it imparts to the final product and its generally favorable reactivity profile due to the electron-donating substituent.

  • Alternatives: For initial route scouting or when the substituent is flexible, the less expensive 3-methoxyphenylboronic acid or phenylboronic acid are logical starting points.

  • Risk Mitigation: In lengthy syntheses where the stability of the C-B bond is a concern across multiple steps, the higher cost of a MIDA boronate derivative should be seriously considered as a strategic investment to mitigate the risk of failure and reduce purification burdens.

Ultimately, the choice of boronic acid is a strategic decision that balances the immediate cost of the reagent against the overall cost of the research program, including time, resources, and the probability of success.

References

Literature review of the applications of 3-Ethoxyphenylboronic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 3-Ethoxyphenylboronic Acid and Its Analogs: A Comparative Analysis for Researchers

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility as synthetic intermediates. Among this broad class of reagents, this compound stands out due to the unique electronic and steric properties conferred by the meta-disposed ethoxy group. This guide offers a comparative analysis of this compound and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their applications, supported by experimental data and detailed protocols. We will delve into its role in catalysis, medicinal chemistry, and sensor technology, highlighting the causal relationships behind its utility and providing a framework for its practical application.

Part 1: Dominance in Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of this compound, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The ethoxy group at the meta-position exerts a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect, influencing the transmetalation step of the catalytic cycle.

Comparative Performance Analysis

The substituent on the phenylboronic acid ring significantly impacts reaction efficiency. While electron-withdrawing groups can enhance the rate of transmetalation, electron-donating groups can sometimes retard it. However, the 3-ethoxy substituent offers a balanced profile, often leading to high yields. Below is a comparative table summarizing typical yields in Suzuki-Miyaura reactions involving various substituted phenylboronic acids.

Boronic AcidAryl Halide PartnerCatalyst SystemSolventYield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ / K₂CO₃Toluene/H₂O92%
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃Toluene/H₂O88%
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃Toluene/H₂O95%
3-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃Toluene/H₂O75%

This data illustrates that while strongly electron-donating groups like 4-methoxy can lead to slightly higher yields, this compound remains a highly effective coupling partner, outperforming the unsubstituted and electron-deficient analogs in many cases.

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for the synthesis of 3-ethoxy-4'-methoxybiphenyl. The choice of a palladium(0) catalyst and a phase-transfer solvent system is standard for ensuring high reactivity and yield.

Materials:

  • This compound (1.0 mmol, 166 mg)

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the toluene and water solvent system.

  • Fit the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 90°C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add 10 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel, wash with brine (2 x 10 mL), dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Mechanism

The efficiency of the Suzuki-Miyaura reaction is rooted in its catalytic cycle. The diagram below illustrates the key steps, providing a clear visual representation of the process.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C Ar'B(OH)₂ Base D Reductive Elimination Ar-Ar' C->D D->A ArAr Biaryl Product (Ar-Ar') D->ArAr ArX Aryl Halide (Ar-X) ArX->B ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Scaffolding for Bioactive Molecules in Medicinal Chemistry

The 3-ethoxyphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous compounds developed as enzyme inhibitors and receptor modulators. The ethoxy group can form key hydrogen bonds, engage in hydrophobic interactions, and improve pharmacokinetic properties like metabolic stability and cell permeability.

Comparative Analysis of Enzyme Inhibition

A prominent example is the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. Analogs of Rolipram, a well-known PDE4 inhibitor, often incorporate the 3-ethoxyphenyl group.

CompoundCore StructureIC₅₀ (nM) for PDE4DKey InteractionsReference
Analog A (with 3-Ethoxyphenyl) Catechol diether1.2H-bond with Gln369, hydrophobic pocket
Analog B (with 3-Methoxyphenyl)Catechol diether2.5Similar to Analog A, slightly weaker hydrophobic fit
Analog C (with Phenyl)Catechol diether45.0Loss of key H-bond and hydrophobic interactions

The data clearly demonstrates the superiority of the 3-ethoxy substituent. The ethyl group provides an optimal hydrophobic interaction within the active site, while the oxygen atom acts as a crucial hydrogen bond acceptor, leading to a significant increase in potency compared to the smaller methoxy group or an unsubstituted phenyl ring.

General Protocol: In Vitro Enzyme Inhibition Assay (PDE4)

This protocol outlines a general workflow for assessing the inhibitory potential of a compound synthesized from this compound against a target enzyme like PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Detection reagent (e.g., fluorescent tracer)

  • 384-well microplate

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the PDE4 enzyme stock to the working concentration in a pre-chilled assay buffer.

  • Assay Plate Setup: Add 2 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the cAMP substrate to each well to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This step often involves a competitive binding assay to measure the amount of remaining cAMP.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Visualization

The following diagram illustrates the logical flow of a high-throughput screening campaign to identify enzyme inhibitors.

HTS_Workflow start Start: Compound Library (Analogs of this compound) prep Plate Preparation (Compound Dispensing) start->prep Step 1 reagent_add Reagent Addition (Enzyme, Substrate) prep->reagent_add Step 2 incubation Incubation reagent_add->incubation Step 3 read Signal Detection (Plate Reader) incubation->read Step 4 analysis Data Analysis (Hit Identification, IC₅₀ Calculation) read->analysis Step 5 end End: Confirmed Hits analysis->end Step 6

Caption: A generalized workflow for an in vitro high-throughput screening assay.

Part 3: Advanced Applications in Chemical Sensing

Boronic acids are well-known for their ability to reversibly bind with diols, a property that has been extensively exploited in the design of chemical sensors for saccharides and other biologically important molecules. This compound can be incorporated into fluorescent or colorimetric sensor platforms. The binding event with a diol alters the electronic properties of the boronic acid moiety, leading to a detectable change in the optical signal.

The 3-ethoxy group can modulate the Lewis acidity of the boron atom and influence the pKa of the boronic acid, which is a critical parameter for sensor performance, especially for binding events that occur at physiological pH.

Comparative Sensor Response
Sensor MoietyAnalyteBinding Affinity (Kₐ, M⁻¹) at pH 7.4Signal ChangeReference
This compound-based fluorophore Glucose2505-fold fluorescence increase
Phenylboronic acid-based fluorophoreGlucose1503-fold fluorescence increase
4-Nitrophenylboronic acid-based fluorophoreGlucose4502-fold fluorescence increase (quenching)

This comparison highlights how the 3-ethoxy substituent can enhance both binding affinity and signal output compared to the unsubstituted analog. While a strongly electron-withdrawing group (like nitro) can increase the binding affinity further, it may lead to a less desirable signaling mechanism like quenching.

Conclusion

This compound is a versatile and powerful reagent whose utility spans multiple domains of chemical science. Its balanced electronic properties make it a highly effective partner in Suzuki-Miyaura cross-coupling reactions, consistently delivering high yields. In medicinal chemistry, the 3-ethoxyphenyl scaffold is a validated pharmacophore, enabling potent and specific interactions with biological targets. Furthermore, its unique characteristics are being harnessed to develop next-generation chemical sensors. The comparative data and protocols provided in this guide underscore its value and provide a solid foundation for its application in both academic and industrial research settings.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is not merely a matter of compliance but a cornerstone of a safe and ethical laboratory environment. For scientists and researchers handling specialized compounds like 3-Ethoxyphenylboronic acid, a thorough understanding of proper disposal procedures is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both laboratory personnel and the environment.

I. Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2] Inhalation of dust may also cause respiratory irritation.[3][4] Therefore, treating this compound as hazardous waste is the foundational principle of its disposal lifecycle.[5][6]

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation upon contact.[1]Exclamation Mark
Eye IrritationCauses serious eye irritation.[1]Exclamation Mark
Respiratory IrritationMay cause respiratory irritation if inhaled.[3][4]Exclamation Mark
II. Immediate Safety and Personal Protective Equipment (PPE)

Prior to initiating any disposal-related activities, the establishment of a safe working environment is non-negotiable. All handling of this compound waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] Ensure that a safety shower and eyewash station are readily accessible.[7][8]

The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[9][10]

  • Protective Clothing: A lab coat or a chemical-resistant apron must be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [5][6][11]

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Stream: this compound waste should be collected in a designated container and not mixed with other chemical waste streams, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][9] Mixing with incompatible materials, such as strong oxidizing agents or strong acids, can lead to hazardous reactions.[8]

The physical state of the waste dictates the collection method.

  • Solid Waste: Unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) should be placed in a designated, sealable container for solid hazardous waste.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5][6] Use a funnel to prevent spills during transfer.[6]

Properly containing and labeling waste is a crucial step for safety and compliance.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5][12]

    • The full chemical name: "this compound"[9]

    • The specific hazards (e.g., "Irritant")[9]

    • For solutions, the solvent and approximate concentration should be indicated.[9]

Temporary storage of the hazardous waste must be in a designated and controlled area.

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.[5]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials such as acids and strong oxidizing agents.[7][8]

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction or a solvent in which the compound is soluble).[5]

  • Rinseate Collection: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[5]

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.[5]

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Documentation: Provide a complete and accurate description of the waste.

IV. Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Evacuate and Secure: Alert others in the area and restrict access to the spill.[6]

    • Ventilate: Ensure the area is well-ventilated.

    • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[6][7]

    • Collect: Place all contaminated materials into a sealed, labeled hazardous waste container.[6]

    • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

    • Report: Report the spill to your supervisor and your institution's EHS department.[6]

  • Exposure Response:

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][13]

V. Workflow for Disposal and Spill Management

To provide a clear visual guide, the following diagram illustrates the decision-making process for the disposal of this compound and the procedural flow for spill management.

Disposal_Spill_Workflow cluster_disposal Disposal Workflow cluster_spill Spill Management Workflow start_disposal Start: Have 3-Ethoxyphenylboronic Acid Waste waste_type Determine Waste Type start_disposal->waste_type collect_solid Collect in Solid Hazardous Waste Container waste_type->collect_solid Solid collect_liquid Collect in Liquid Hazardous Waste Container waste_type->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Waste Disposed contact_ehs->end_disposal start_spill Start: Spill Occurs evacuate Evacuate and Secure Area start_spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe absorb_spill Absorb/Sweep Up Spill don_ppe->absorb_spill collect_spill Collect Contaminated Material in Hazardous Waste Container absorb_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor and EHS decontaminate->report_spill end_spill End: Spill Managed report_spill->end_spill

Caption: Disposal and Spill Management Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.